4-Nitrosalicylic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUOTZGXIZAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060695 | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-19-2 | |
| Record name | 2-Hydroxy-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrosalicylic Acid (CAS: 619-19-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrosalicylic acid (CAS: 619-19-2), a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, applications, and safety information, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Core Properties and Identifiers
This compound, also known as 2-Hydroxy-4-nitrobenzoic acid, is an aromatic organic compound with the chemical formula C₇H₅NO₅.[1] At room temperature, it typically presents as a white to pale brown or yellow crystalline powder.[1][2][3] It is characterized by a salicylic (B10762653) acid structure substituted with a nitro group at the fourth position. The compound is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol (B145695) and acetone.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 183.12 g/mol | [3][4] |
| Melting Point | 234 - 239 °C | [2][3][4][5] |
| Boiling Point | 316.77°C (rough estimate) | [3] |
| Density | 1.6074 g/cm³ (rough estimate) | [3][5] |
| pKa | 2.11 ± 0.13 (Predicted) | [1][3] |
| Appearance | White to pale brown/yellow solid or crystalline powder | [1][2][3] |
| Refractive Index | 1.6280 (estimate) | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 619-19-2 | [1][3][4] |
| EINECS | 210-584-0 | [1][3] |
| PubChem CID | 69266 | [1][6] |
| InChI | InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | [1][3][7] |
| InChIKey | UKWUOTZGXIZAJC-UHFFFAOYSA-N | [1][3][7] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)C(=O)O | [1][8] |
| MDL Number | MFCD00071505 | [4] |
| RTECS | VO5300100 | [1][3] |
Synthesis and Manufacturing
This compound is not a naturally occurring compound and must be synthesized.[1] The industrial preparation requires carefully controlled conditions, particularly temperature and pH, to ensure optimal yield and purity.[1]
Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid
A documented method for producing 2-hydroxy-4-nitrobenzoic acid (this compound) involves the diazotization of 2-amino-4-nitrobenzoic acid.[9] This process is a significant improvement over older methods that resulted in tarry products and poor yields.[9]
Materials:
-
2-amino-4-nitrobenzoic acid (1 kg)
-
Concentrated sulfuric acid (6 liters)
-
Finely powdered sodium nitrite (B80452) (400 g)
-
Copper sulfate (B86663) solution
Procedure:
-
Dissolve 1 kg of 2-amino-4-nitrobenzoic acid in 6 liters of well-cooled concentrated sulfuric acid with agitation.[9]
-
Add 400 g of finely powdered sodium nitrite in portions to the solution while continuing agitation for 1.5 hours. This forms the diazonium sulfate.[9]
-
Pour the resulting solution into a copper sulfate solution heated to approximately 80°C.[9]
-
The temperature of the mixture will increase to between 110°C and 128°C, causing the diazo compound to decompose and split off nitrogen.[9]
-
After cooling, the crystallized 2-hydroxy-4-nitrobenzoic acid is filtered off.[9]
-
Wash the product with water and recrystallize to obtain a pure final product.[9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 619-19-2 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. labproinc.com [labproinc.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. PubChemLite - this compound (C7H5NO5) [pubchemlite.lcsb.uni.lu]
- 9. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Nitrosalicylic Acid (C7H5NO5)
Executive Summary
This compound, systematically named 2-Hydroxy-4-nitrobenzoic acid, is an aromatic organic compound with the molecular formula C7H5NO5. It serves as a key intermediate in various chemical syntheses, particularly in the pharmaceutical and dye industries. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis protocols, spectroscopic data, biological significance, and applications. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. At room temperature, it typically presents as a white to pale yellow or brown crystalline powder.[1][2][3][4] It is characterized by limited solubility in water but shows greater solubility in polar organic solvents like ethanol.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C7H5NO5 | [1][2][4][5] |
| Molecular Weight | 183.12 g/mol | [2][4][6] |
| CAS Number | 619-19-2 | [1][2] |
| Appearance | White to pale brown/yellow crystalline powder | [1][3][4] |
| Melting Point | 235-239 °C | [2][3][4][5] |
| Boiling Point | 389 °C at 760 mmHg | [5] |
| Density | ~1.61 - 1.63 g/cm³ | [2][4][5] |
| pKa | 2.11 ± 0.13 (Predicted) | [1][4] |
| Flash Point | 179.2 °C | [5] |
| InChIKey | UKWUOTZGXIZAJC-UHFFFAOYSA-N |[1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. Key spectral data have been reported across various databases.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features | Source(s) |
|---|---|---|
| Mass Spectrometry (GC-MS) | Top m/z peaks observed at 165, 119, 183. | [6] |
| Infrared (IR) Spectroscopy | ATR-IR and other IR spectra are available for reference. | [6][7] |
| Raman Spectroscopy | Reference spectra are available. | [6] |
| NMR Spectroscopy | 1H NMR and 13C NMR data are available from suppliers and databases. |[7] |
Synthesis Protocols
This compound is not a naturally occurring compound and must be produced synthetically.[1][5] A primary industrial method involves the diazotization of an amino-nitrobenzoic acid precursor.
Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid
A robust method for producing 2-hydroxy-4-nitrobenzoic acid involves a diazotization process followed by hydrolysis, which offers good yields and purity suitable for commercial-scale production.[8]
-
Diazotization: 2-Amino-4-nitrobenzoic acid is dissolved in well-cooled concentrated sulfuric acid with agitation.
-
Nitrosation: Nitrous acid is introduced to the solution to form the diazonium salt.
-
Hydrolysis: The resulting solution is diluted with water and boiled in the presence of a copper salt catalyst (e.g., copper sulfate). The diazo compound decomposes, releasing nitrogen gas.
-
Isolation: Upon cooling, the 2-hydroxy-4-nitrobenzoic acid crystallizes and is subsequently filtered off.
-
Purification: The product is washed with water and can be further purified by recrystallization.
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in various industrial and research applications.
Pharmaceutical Synthesis
The compound is a valuable precursor in the synthesis of various pharmaceuticals.[1][9]
-
Anti-tuberculosis Drugs: It is a starting material for producing Phenyl 4-aminosalicylate, a drug used in tuberculosis treatment. The synthesis involves converting the carboxylic acid to an acid chloride, followed by esterification with phenol (B47542) and reduction of the nitro group.[10]
-
Anti-inflammatory Agents: It has been explored as an intermediate in the production of anti-inflammatory and antipyretic agents.[1]
Other Applications
-
Dye Intermediate: Its chromophoric properties make it useful in the synthesis of dyes and pigments.[1][5]
-
Certified Reference Material: High-purity grades are used as secondary standards for various analytical applications, including pharmaceutical release testing and quality control.[3][4]
-
Metabolism Studies: It is identified as a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by Acinetobacter strains.[3][4] In this context, 2-hydroxy-4-nitrobenzoic acid can be metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase, which releases nitrite (B80452) ions.[3][4]
Caption: Key application pathways for this compound.
Metabolic Pathway
The biotransformation of this compound is relevant in environmental microbiology and pharmacology. A key documented pathway is its conversion to 2,4-dihydroxybenzoic acid.
Caption: Metabolic conversion of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[2][6]
-
Toxicity: The compound is considered moderately toxic by ingestion and is a poison by the intraperitoneal route.[1][3][4]
-
Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][3][4]
-
Handling: Standard laboratory personal protective equipment should be used, including suitable protective clothing, gloves, and eye protection.[2] Store in a cool, dry place in a tightly sealed container.[4]
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 619-19-2 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(619-19-2) IR Spectrum [chemicalbook.com]
- 8. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- 9. This compound (619-19-2) at Nordmann - nordmann.global [nordmann.global]
- 10. homework.study.com [homework.study.com]
An In-depth Technical Guide to 4-Nitrosalicylic Acid: Physicochemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrosalicylic acid, also known by its IUPAC name 2-hydroxy-4-nitrobenzoic acid, is an important chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its derivatives have shown promise as antimicrobial agents, highlighting the significance of this foundational molecule in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a summary of its synthetic route, and its known biological role.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a white to pale brown or yellow powder.[1][2] It is sparingly soluble in water but exhibits greater solubility in polar organic solvents such as ethanol (B145695) and acetone.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-4-nitrobenzoic acid | [4] |
| Synonyms | 4-Nitro-2-hydroxybenzoic acid, p-Nitrosalicylic acid | [4] |
| CAS Number | 619-19-2 | [4] |
| Molecular Formula | C₇H₅NO₅ | [4] |
| Molecular Weight | 183.12 g/mol | [4] |
| Appearance | White to pale brown/yellow crystalline powder | [1][2] |
| Melting Point | 235-239 °C | [5] |
| Boiling Point | 316.77 °C (estimated) | [5] |
| Density | 1.6074 g/cm³ (estimated) | [5] |
| pKa | 2.11 ± 0.13 (predicted) | [6] |
Chemical and Spectral Data
The chemical structure of this compound, consisting of a salicylic (B10762653) acid core functionalized with a nitro group at the C4 position, imparts it with specific reactivity and spectral characteristics.
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features | Reference(s) |
| GC-MS | m/z top peak: 165, 2nd highest: 119, 3rd highest: 183 | [4] |
| ATR-IR | Available | [4] |
| ¹H NMR | Data not explicitly found in searches. | |
| ¹³C NMR | Data not explicitly found in searches. | |
| UV-Vis | λmax not explicitly found for this compound. Salicylic acid has λmax at 295.8 nm and 231.2 nm. | [7] |
Synthesis and Purification
Experimental Protocol: Synthesis via Diazotization
A common method for the synthesis of this compound involves the diazotization of 2-amino-4-nitrobenzoic acid followed by hydrolysis. A patent describes a process that can be adapted for a laboratory scale.[8]
Materials:
-
2-amino-4-nitrobenzoic acid
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452)
-
Copper(II) sulfate (B86663) solution
-
Water
Procedure:
-
Dissolve 2-amino-4-nitrobenzoic acid in well-cooled concentrated sulfuric acid with agitation.
-
Add finely powdered sodium nitrite in portions to the solution while maintaining a low temperature. Continue agitation for approximately 1.5 hours to form the diazonium sulfate.
-
Pour the resulting solution into a warm copper(II) sulfate solution (approximately 80 °C). The temperature will increase as the diazo compound decomposes, releasing nitrogen gas.
-
After the reaction subsides, cool the mixture to allow the this compound to crystallize.
-
Collect the crude product by filtration and wash it with water.
-
Purify the product by recrystallization.
Purification: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then performing a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to remove the solvent.
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, its derivatives have shown significant antimicrobial properties. A study on salicylanilides derived from this compound demonstrated activity against Mycobacterium tuberculosis and various Staphylococcus species, including MRSA.[1] This suggests that the 4-nitrosalicyl moiety can be a valuable scaffold in the development of new antimicrobial agents.
Metabolic Pathway
This compound has been identified as a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the bacterium Acinetobacter strain RKJ12.[6] This degradation is initiated by a monooxygenase, which metabolizes 2-hydroxy-4-nitrobenzoic acid to 2,4-dihydroxybenzoic acid with the release of a nitrite ion.[6]
Conclusion
This compound is a key chemical entity with established physicochemical properties and a defined synthetic route. While direct biological activity data is limited, its role as a precursor to potent antimicrobial compounds underscores its importance in medicinal chemistry and drug development. Further research into its quantitative solubility, detailed spectral characterization, and potential biological effects could open new avenues for its application. The metabolic pathway information also provides insight into the bioremediation of related nitroaromatic compounds. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile molecule.
References
- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 619-19-2 [m.chemicalbook.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Solubility of 4-Nitrosalicylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
4-Nitrosalicylic acid is an aromatic organic compound with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, including anti-inflammatory and antipyretic agents.[1] Understanding its solubility in various organic solvents is paramount for process development, purification, and formulation. Solubility data informs the choice of appropriate solvent systems, reaction conditions, and crystallization methods, directly impacting yield, purity, and cost-effectiveness.
This guide summarizes the available quantitative solubility data for the closely related isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, to provide a strong predictive and comparative framework for researchers working with this compound.
Quantitative Solubility Data of Nitrosalicylic Acid Isomers
The following tables summarize the mole fraction solubility (x) of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid in a variety of organic solvents at temperatures ranging from 278.15 K to 323.15 K. The data is extracted from studies published in the Journal of Chemical & Engineering Data.[2][3]
Table 1: Mole Fraction Solubility (x) of 3-Nitrosalicylic Acid in Various Organic Solvents [3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | NMP | 1,4-Dioxane |
| 278.15 | 0.0331 | 0.0245 | 0.0198 | 0.0163 | 0.0141 | 0.0108 | 0.0412 | 0.0175 | 0.0889 | 0.1234 | 0.0098 |
| 283.15 | 0.0398 | 0.0298 | 0.0241 | 0.0199 | 0.0173 | 0.0132 | 0.0498 | 0.0211 | 0.1032 | 0.1421 | 0.0119 |
| 288.15 | 0.0478 | 0.0361 | 0.0292 | 0.0242 | 0.0211 | 0.0161 | 0.0601 | 0.0254 | 0.1191 | 0.1632 | 0.0144 |
| 293.15 | 0.0573 | 0.0436 | 0.0353 | 0.0294 | 0.0256 | 0.0195 | 0.0724 | 0.0305 | 0.1368 | 0.1871 | 0.0173 |
| 298.15 | 0.0685 | 0.0524 | 0.0426 | 0.0356 | 0.0311 | 0.0237 | 0.0871 | 0.0366 | 0.1565 | 0.2141 | 0.0208 |
| 303.15 | 0.0817 | 0.0628 | 0.0513 | 0.0431 | 0.0377 | 0.0287 | 0.1045 | 0.0439 | 0.1785 | 0.2447 | 0.0250 |
| 308.15 | 0.0973 | 0.0751 | 0.0615 | 0.0520 | 0.0456 | 0.0348 | 0.1251 | 0.0525 | 0.2031 | 0.2793 | 0.0300 |
| 313.15 | 0.1156 | 0.0897 | 0.0736 | 0.0625 | 0.0550 | 0.0421 | 0.1492 | 0.0627 | 0.2306 | 0.3185 | 0.0360 |
| 318.15 | 0.1369 | 0.1069 | 0.0879 | 0.0748 | 0.0661 | 0.0508 | 0.1774 | 0.0746 | 0.2614 | 0.3629 | 0.0432 |
| 323.15 | 0.1618 | 0.1274 | 0.1048 | 0.0894 | 0.0792 | 0.0611 | 0.2104 | 0.0885 | 0.2959 | 0.4131 | 0.0518 |
Table 2: Mole Fraction Solubility (x) of 5-Nitrosalicylic Acid in Various Organic Solvents [2]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetonitrile | DMF | NMP | 1,4-Dioxane |
| 278.15 | 0.0159 | 0.0129 | 0.0108 | 0.0115 | 0.0093 | 0.0081 | 0.0098 | 0.0178 | 0.0499 | 0.0632 | 0.0498 |
| 283.15 | 0.0189 | 0.0154 | 0.0129 | 0.0138 | 0.0111 | 0.0097 | 0.0117 | 0.0210 | 0.0581 | 0.0735 | 0.0580 |
| 288.15 | 0.0224 | 0.0184 | 0.0154 | 0.0165 | 0.0133 | 0.0116 | 0.0140 | 0.0248 | 0.0674 | 0.0854 | 0.0673 |
| 293.15 | 0.0265 | 0.0219 | 0.0184 | 0.0197 | 0.0159 | 0.0139 | 0.0167 | 0.0293 | 0.0780 | 0.0991 | 0.0779 |
| 298.15 | 0.0314 | 0.0260 | 0.0219 | 0.0235 | 0.0189 | 0.0166 | 0.0200 | 0.0346 | 0.0899 | 0.1147 | 0.0898 |
| 303.15 | 0.0371 | 0.0309 | 0.0261 | 0.0280 | 0.0226 | 0.0198 | 0.0239 | 0.0409 | 0.1034 | 0.1325 | 0.1032 |
| 308.15 | 0.0438 | 0.0366 | 0.0310 | 0.0333 | 0.0269 | 0.0236 | 0.0285 | 0.0482 | 0.1186 | 0.1528 | 0.1183 |
| 313.15 | 0.0517 | 0.0434 | 0.0368 | 0.0396 | 0.0321 | 0.0282 | 0.0340 | 0.0567 | 0.1357 | 0.1759 | 0.1353 |
| 318.15 | 0.0609 | 0.0514 | 0.0436 | 0.0470 | 0.0382 | 0.0336 | 0.0405 | 0.0666 | 0.1550 | 0.2023 | 0.1543 |
| 323.15 | 0.0718 | 0.0608 | 0.0517 | 0.0557 | 0.0454 | 0.0400 | 0.0483 | 0.0781 | 0.1768 | 0.2324 | 0.1758 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, which is the gold standard for determining the equilibrium solubility of solid compounds in liquids.[4][5]
Objective: To determine the equilibrium mole fraction solubility of a nitrosalicylic acid isomer in a selected organic solvent at a constant temperature.
Materials:
-
Nitrosalicylic acid isomer (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Jacketed glass vessel or flask
-
Magnetic stirrer and stir bar
-
Constant temperature water bath with circulator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (±0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
An excess amount of the nitrosalicylic acid isomer is added to a known volume of the selected organic solvent in a jacketed glass vessel. The presence of excess solid solute is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is agitated using a magnetic stirrer at a constant speed.
-
The temperature of the vessel is maintained at the desired setpoint (e.g., 298.15 K) by circulating water from a constant temperature bath through the jacket.
-
The solution is allowed to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution and crystallization rates are equal and the concentration of the dissolved solute is constant.
-
-
Sampling and Phase Separation:
-
After equilibration, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.
-
The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
-
Analysis:
-
The mass of the collected filtrate is determined using an analytical balance.
-
The concentration of the nitrosalicylic acid isomer in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations.
-
-
Calculation of Mole Fraction Solubility:
-
The mole fraction solubility (x) is calculated using the following equation: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] Where:
-
m1 = mass of the dissolved nitrosalicylic acid isomer
-
M1 = molar mass of the nitrosalicylic acid isomer
-
m2 = mass of the solvent
-
M2 = molar mass of the solvent
-
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of a solid in a liquid.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, the comprehensive data provided for its isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, serves as an invaluable resource for researchers and professionals in the field. The provided tables offer a clear comparison of solubility across a range of common organic solvents and temperatures. The detailed experimental protocol for the isothermal shake-flask method provides a robust framework for in-house solubility determination. This guide, therefore, equips scientists and drug development professionals with the necessary information to make informed decisions regarding solvent selection and process optimization for applications involving this compound and related compounds.
References
Synthesis of 4-Nitrosalicylic Acid from 4-Aminosalicylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitrosalicylic acid from 4-aminosalicylic acid. The described methodology is based on a two-step chemical transformation involving the diazotization of the primary aromatic amine followed by a Sandmeyer-like reaction to introduce the nitro group. This document offers detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and workflow.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis from the readily available 4-aminosalicylic acid presents a practical route for its production. The core of this transformation lies in the conversion of the amino group into a diazonium salt, which is a versatile intermediate in aromatic chemistry. Subsequent displacement of the diazonium group with a nitro group affords the desired product. Careful control of reaction conditions, particularly temperature, is crucial for the successful and safe execution of this synthesis.
Reaction Pathway
The synthesis of this compound from 4-aminosalicylic acid proceeds in two primary steps:
-
Diazotization: 4-Aminosalicylic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Nitro-de-diazoniation (Sandmeyer-like Reaction): The diazonium salt is then reacted with a nitrite salt, such as sodium nitrite, in the presence of a copper catalyst. This results in the replacement of the diazonium group with a nitro group, yielding this compound.
The overall chemical transformation is depicted below:
Experimental Protocols
The following protocols are based on established procedures for diazotization and Sandmeyer-like reactions. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Step 1: Diazotization of 4-Aminosalicylic Acid
Materials:
-
4-Aminosalicylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminosalicylic acid in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-aminosalicylic acid. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution containing the 4-carboxy-3-hydroxybenzenediazonium chloride should be used immediately in the next step.
Step 2: Synthesis of this compound (Nitro-de-diazoniation)
Materials:
-
Solution of 4-carboxy-3-hydroxybenzenediazonium chloride from Step 1
-
Sodium Nitrite (NaNO₂)
-
Copper(I) oxide (Cu₂O) or other suitable copper catalyst
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and add the copper(I) oxide catalyst.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper-nitrite solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it (e.g., to 40-50 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and acidify it with a mineral acid if necessary to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash it with cold water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-aminosalicylic acid. The values are based on general knowledge of diazotization and Sandmeyer reactions, as specific literature data for this exact transformation is limited.
| Parameter | Step 1: Diazotization | Step 2: Nitro-de-diazoniation | Overall |
| **Molar Ratio (Reactant:NaNO₂) ** | 1 : 1.05 - 1.1 | - | - |
| Temperature (°C) | 0 - 5 | 0 - 5 (initial), then RT to 50 | - |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours | - |
| Catalyst Loading (mol%) | N/A | 5 - 10 (e.g., Cu₂O) | - |
| Typical Yield (%) | Assumed quantitative for intermediate | 60 - 80 (estimated) | 60 - 80 (estimated) |
| Appearance of Product | - | Yellow to orange crystalline solid | Yellow to orange crystalline solid |
Safety Considerations
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared at low temperatures and used immediately in solution without isolation.
-
Acids: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrogen Evolution: The decomposition of the diazonium salt in the second step releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood to ensure adequate venting of the gas.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from 4-aminosalicylic acid is a well-established, two-step process that is widely applicable in organic synthesis. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can effectively and safely produce this valuable chemical intermediate. The provided quantitative data and visual aids are intended to facilitate a deeper understanding of the reaction and to assist in the planning and execution of the synthesis.
Historical Synthesis of 4-Nitrosalicylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for 4-Nitrosalicylic acid, a key intermediate in the production of various pharmaceuticals and dyes. The document outlines two primary historical synthetic routes: the diazotization of 2-amino-4-nitrobenzoic acid and the nitrosation of 4-aminosalicylic acid. This guide presents quantitative data in structured tables, detailed experimental protocols, and visualizations of the experimental workflows to facilitate understanding and replication.
Core Synthesis Methodologies
Historically, the preparation of this compound has been approached through two main chemical transformations. The selection of a particular method often depended on the availability of starting materials and the desired scale of production.
Synthesis via Diazotization of 2-amino-4-nitrobenzoic acid
This method involves the conversion of the amino group in 2-amino-4-nitrobenzoic acid into a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, yielding this compound. A notable historical procedure is detailed in U.S. Patent 2,445,242, which aimed to provide an economical and commercially viable method with good yields and purity.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-nitrobenzoic acid | U.S. Patent 2,445,242 |
| Diazotizing Agent | Sodium nitrite (B80452) | U.S. Patent 2,445,242 |
| Solvent/Medium | Concentrated Sulphuric Acid | U.S. Patent 2,445,242 |
| Catalyst for Hydrolysis | Copper sulphate | U.S. Patent 2,445,242 |
| Reaction Temperature (Diazotization) | Cooled | U.S. Patent 2,445,242 |
| Reaction Temperature (Hydrolysis) | 110 to 128 °C | U.S. Patent 2,445,242 |
| Agitation Time | 1.5 hours | U.S. Patent 2,445,242 |
| Reported Purity | Good purity, suitable for further conversion | U.S. Patent 2,445,242 |
Experimental Protocol
The following protocol is based on the procedure described in U.S. Patent 2,445,242.[1]
-
Dissolution: Dissolve 1 kg of 2-amino-4-nitrobenzoic acid in 6 liters of well-cooled concentrated sulphuric acid with agitation.
-
Diazotization: Add 400 g of finely powdered sodium nitrite in portions to the solution. Continue agitation for 1.5 hours.
-
Decomposition of Diazonium Salt: Pour the resulting solution containing the diazonium sulphate into a copper sulphate solution that is at approximately 80 °C. The temperature of the mixture will increase to 110 to 128 °C, leading to the decomposition of the diazo compound and the evolution of nitrogen gas.
-
Isolation and Purification: After cooling, the crystallized this compound is filtered off, washed with water, and then recrystallized to obtain a product of good purity.
Experimental Workflow
Synthesis via Nitrosation of 4-Aminosalicylic Acid
The nitrosation of 4-aminosalicylic acid is another historically significant method for preparing this compound. This reaction typically involves treating 4-aminosalicylic acid with a nitrosating agent, such as sodium nitrite, in an acidic medium. While this method is frequently cited in chemical literature, detailed historical experimental protocols with specific quantitative data for the synthesis of the 4-nitroso isomer are not as readily available in publicly accessible documents as the diazotization route. The following represents a generalized procedure based on common organic chemistry practices for such transformations.
Quantitative Data Summary (Generalized)
| Parameter | Value |
| Starting Material | 4-Aminosalicylic acid |
| Nitrosating Agent | Sodium nitrite (NaNO₂) |
| Acidic Medium | Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄) |
| Reaction Temperature | Typically low, often 0-5 °C |
| Key Consideration | Slow, controlled addition of sodium nitrite |
Experimental Protocol (Generalized)
-
Dissolution and Cooling: Dissolve 4-aminosalicylic acid in a suitable aqueous acid (e.g., hydrochloric acid or sulfuric acid). Cool the solution to 0-5 °C in an ice bath.
-
Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 4-aminosalicylic acid. It is crucial to maintain the low temperature throughout the addition to prevent decomposition of the nitrous acid and the diazonium salt intermediate, and to control the exothermic reaction.
-
Reaction Completion: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
Isolation: The this compound product, which may precipitate out of the solution, is then collected by filtration.
-
Purification: The crude product is washed with cold water to remove any remaining acid and salts, and can be further purified by recrystallization from a suitable solvent.
Experimental Workflow
Conclusion
The historical synthesis of this compound has relied on fundamental organic reactions. The diazotization of 2-amino-4-nitrobenzoic acid is a well-documented method with available quantitative data, making it a reproducible historical synthesis. The nitrosation of 4-aminosalicylic acid, while a conceptually straightforward and historically relevant method, lacks readily accessible, detailed historical experimental protocols for the specific synthesis of the 4-nitroso isomer. This guide provides the available detailed protocol for the former and a generalized procedure for the latter, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.
References
Spectroscopic and Metabolic Insights into 4-Nitrosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 4-Nitrosalicylic acid (also known as 2-hydroxy-4-nitrobenzoic acid), a key intermediate in various chemical syntheses and a metabolite in microbial degradation pathways. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a visualization of its metabolic degradation pathway.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the available NMR and IR data.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Data (Predicted)
A predicted ¹H NMR spectrum provides valuable information for the initial identification and structural confirmation of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 8.4 | Aromatic Proton |
| 7.76 | d | 8.4 | Aromatic Proton |
| 7.72 | s | - | Aromatic Proton |
¹³C NMR Data
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals the presence of its key functional groups. While a detailed peak list is not available, the expected characteristic absorption bands are presented below based on the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching, broad |
| 3200-3600 | O-H (Phenol) | Stretching |
| 1700-1680 | C=O (Carboxylic Acid) | Stretching |
| 1550-1475 | N-O (Nitro group) | Asymmetric Stretching |
| 1360-1290 | N-O (Nitro group) | Symmetric Stretching |
| 1600-1450 | C=C (Aromatic Ring) | Stretching |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of aromatic compounds like this compound.
NMR Spectroscopy Protocol
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte protons.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The spectrum is acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy Protocol
A common method for obtaining an FT-IR spectrum of a solid sample is using the Attenuated Total Reflectance (ATR) technique:
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.
Metabolic Pathway of this compound
This compound is a key intermediate in the microbial degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. This pathway is of significant interest to researchers in bioremediation and environmental science.
Caption: Metabolic degradation pathway of 2-chloro-4-nitrobenzoic acid.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like this compound is outlined below.
Caption: A typical workflow for spectroscopic analysis.
4-Nitrosalicylic Acid: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Nitrosalicylic acid (CAS No. 619-19-2), a chemical intermediate utilized in various research and pharmaceutical applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand and communicate these hazards effectively.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Irritant (Exclamation Mark)
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.
Precautionary Statements
The following precautionary statements outline the necessary steps for safe handling, storage, and disposal.
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2][3] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |
| P330 | Rinse mouth.[1] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1][3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure to this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required in situations with a higher risk of splashing.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] Protective clothing, such as a lab coat, and protective boots if necessary.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator should be worn when handling the powder form, especially if ventilation is inadequate.[1][3] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[1][3]
Storage
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.[3] The recommended storage temperature is room temperature.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1][7] Call a physician or poison control center immediately.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2][3]
-
Unsuitable Extinguishing Media: No information available.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[1] Wear appropriate personal protective equipment (see Section 2.2).[1][3] Avoid breathing dust.[1]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1][3]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[3]
Toxicological Information
Understanding the toxicological properties of this compound is essential for risk assessment.
| Toxicity Metric | Value | Species |
| LD50 Oral | 650 mg/kg | Mouse |
| 4700 mg/kg | Rat |
Toxicological Summary:
This compound is considered moderately toxic if ingested.[8][9] It is also classified as a poison by the intraperitoneal route.[5][9] There is limited evidence regarding its long-term carcinogenic effects, and it is not currently classified as a carcinogen by major regulatory agencies.[8]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the chemical to enter the environment.[1]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with safety checkpoints for handling this compound.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.
References
- 1. Page loading... [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 619-19-2 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 619-19-2 [chemicalbook.com]
An In-depth Technical Guide to the Toxicological Profile of 4-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for 4-Nitrosalicylic acid (CAS No. 619-19-2). The information is compiled from various safety data sheets and chemical databases to assist researchers and professionals in assessing its potential hazards.
Chemical and Physical Properties
This compound, with the molecular formula C7H5NO5, is a white to yellow or pale brown crystalline powder.[1][2][3] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and acetone.[1]
Toxicological Data Summary
The toxicological data for this compound is primarily focused on acute toxicity and irritation potential. There is limited information regarding its chronic toxicity, genotoxicity, and carcinogenicity.
This compound is classified as harmful if swallowed.[1][4][5] It is considered moderately toxic upon ingestion and is noted as a poison by the intraperitoneal route.[1][2][3][6]
Table 1: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse (mus) | Oral (orl) | 650 mg/kg | [1][2][3][6][7][8] |
The compound is a known irritant to the skin and eyes and may cause respiratory tract irritation.[1][4][5] Prolonged or repeated exposure may lead to sensitization and allergic reactions.[1]
Table 2: Irritation Data
| Endpoint | Classification | GHS Code | Source |
| Skin Irritation | Category 2 | H315 | [1][4][5] |
| Eye Irritation | Category 2 / 2A | H319 | [1][4][5][9] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | H335 | [1][4][5] |
There is a notable lack of specific genotoxicity data for this compound in the public domain.[9] Regarding its carcinogenic potential, there is limited evidence, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]
Metabolism
This compound is a known metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the bacterium Acinetobacter strain RKJ12.[2][3][6][10] In a metabolic process, 2-Hydroxy-4-nitrobenzoic acid (an isomer of this compound) is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase, which involves the release of chloride and nitrite (B80452) ions.[2][3][6][10]
Caption: Metabolic conversion of a this compound isomer.
Experimental Protocols
The LD50 value for this compound was likely determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).
Caption: Generalized workflow for an acute oral toxicity study.
Safety and Handling
Based on its GHS classification, appropriate personal protective equipment should be used when handling this compound. This includes protective gloves, clothing, and eye/face protection.[1][9] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][5]
Caption: GHS hazard classifications for this compound.
When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1][2][3][6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 619-19-2 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 619-19-2 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 619-19-2 [amp.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 619-19-2 [amp.chemicalbook.com]
The Metabolic Fate of 2-Chloro-4-Nitrobenzoic Acid: A Technical Guide on the Formation of 2-Hydroxy-4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the microbial metabolism of 2-chloro-4-nitrobenzoic acid (2C4NBA), a xenobiotic compound. While the direct metabolic conversion to 4-nitrosalicylic acid is not documented in the reviewed scientific literature, this guide focuses on the well-established pathway involving the formation of 2-hydroxy-4-nitrobenzoic acid, a compound sometimes synonymously referred to as this compound in chemical databases. This document details the key metabolic steps, presents quantitative data from relevant studies, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction: The Metabolism of 2-Chloro-4-Nitrobenzoic Acid
2-Chloro-4-nitrobenzoic acid (2C4NBA) is a halogenated nitroaromatic compound that can be found in the environment as a result of industrial activities. The microbial degradation of such xenobiotics is a critical area of research for bioremediation and understanding the environmental fate of chemical compounds. Several bacterial species have been identified that can utilize 2C4NBA as a sole source of carbon, nitrogen, and energy.
A key initial step in the aerobic degradation of 2C4NBA by certain bacteria, such as Acinetobacter sp. strain RKJ12, is the oxidative dehalogenation to form 2-hydroxy-4-nitrobenzoic acid (2H4NBA).[1] It is important to note that while some chemical databases may list "this compound" as a synonym for 2-hydroxy-4-nitrobenzoic acid, the latter contains a nitro (-NO₂) group, not a nitroso (-NO) group. This guide will use the chemically precise name, 2-hydroxy-4-nitrobenzoic acid, to refer to this primary metabolite.
The Metabolic Pathway: From 2C4NBA to Salicylic (B10762653) Acid
The aerobic degradation of 2-chloro-4-nitrobenzoic acid in Acinetobacter sp. strain RKJ12 proceeds through a multi-step enzymatic pathway. The initial transformation involves the conversion of 2C4NBA to 2-hydroxy-4-nitrobenzoic acid. This is followed by further enzymatic modifications that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.
The key steps in this metabolic pathway are:
-
Oxidative Dehalogenation: The process is initiated by a monooxygenase enzyme that catalyzes the replacement of the chlorine atom at the C2 position with a hydroxyl group, yielding 2-hydroxy-4-nitrobenzoic acid.[1]
-
Oxidative Denitration: The same monooxygenase is involved in the subsequent removal of the nitro group from 2-hydroxy-4-nitrobenzoic acid, resulting in the formation of 2,4-dihydroxybenzoic acid. This reaction also releases nitrite (B80452) ions.[1]
-
Reductive Dehydroxylation: 2,4-dihydroxybenzoic acid is then converted to salicylic acid through reductive dehydroxylation.[1]
-
Ring Cleavage: Salicylic acid is further metabolized to catechol, which then undergoes ortho ring cleavage by catechol-1,2-dioxygenase to form cis,cis-muconic acid, an intermediate that can enter central metabolic pathways.[1]
This metabolic sequence represents a novel pathway for the assimilation of 2C4NBA, involving both oxidative and reductive reactions.[1]
Quantitative Data
The following table summarizes the quantitative data related to the degradation of 2-chloro-4-nitrophenol (B164951) (a related compound for which more detailed quantitative data is available) by Burkholderia sp. strain RKJ 800, which provides insights into the kinetics of similar enzymatic reactions.
| Parameter | Value | Conditions | Reference |
| 2C4NP Degradation Time | 48 hours | Initial concentration not specified | [2] |
| Stoichiometric Nitrite Release | 300 µM | During CNP-4-monooxygenase assay | [2] |
| Stoichiometric Chloride Release | 300 µM | During CHQ dehalogenase assay | [2] |
| Optimal Inoculum Density for Degradation | 2x10⁸ CFU g⁻¹ soil | Soil microcosm study | [2] |
| Optimal Temperature for Degradation | 30-40°C | Soil microcosm study | [2] |
| Optimal pH for Degradation | 7.0-8.0 | Soil microcosm study | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the metabolism of chlorinated nitroaromatic compounds.
Bacterial Growth and Degradation Studies
Objective: To determine the ability of a bacterial strain to utilize a xenobiotic as a sole source of carbon and energy and to monitor its degradation over time.
Protocol (adapted from Arora et al., 2012): [2]
-
Prepare a minimal salt medium.
-
Inoculate the medium with the bacterial strain to be tested.
-
Add the xenobiotic (e.g., 2C4NP) as the sole carbon source to a final concentration of, for example, 0.5 mM.
-
Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
At regular time intervals, withdraw aliquots of the culture.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Analyze the concentration of the xenobiotic and its metabolites in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Measure the release of ions, such as chloride and nitrite, using appropriate colorimetric assays.
Identification of Metabolites using HPLC and GC-MS
Objective: To separate, identify, and quantify the metabolites formed during the degradation of the xenobiotic.
HPLC Protocol (adapted from Arora et al., 2012): [2]
-
System: Waters 600 model HPLC with a photodiode array detector.
-
Column: C₁₈ reverse-phase silica (B1680970) column.
-
Mobile Phase: 80:20 mixture of (1% glacial acetic acid in methanol) and (1% glacial acetic acid in HPLC grade water).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 15 µl.
-
Detection: 280 nm and 300 nm.
-
Procedure:
-
Prepare samples by centrifuging the bacterial culture and filtering the supernatant.
-
Inject the sample into the HPLC system.
-
Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of the suspected metabolites.
-
GC-MS Protocol (adapted from Arora et al., 2012): [2]
-
System: Shimadzu GC-MS-QP5000 instrument with a quadrupole mass filter.
-
Column: DB-1 capillary column.
-
Ionization: 70 eV.
-
Mass Range: 50–550 Da.
-
Temperature Program: Initial temperature 90°C, ramp to 180°C at 5°C/min, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Nitrogen at a flow rate of 10 ml/min.
-
Procedure:
-
Extract the metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and inject it into the GC-MS system.
-
Analyze the mass spectra of the resulting peaks and compare them with the spectra of authentic standards or with library data.
-
Enzyme Assays
Objective: To measure the activity of specific enzymes involved in the metabolic pathway.
Monooxygenase Activity Assay (adapted from Khan et al., 2013): [3]
-
Prepare cell-free extracts from induced bacterial cells.
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
NADPH (e.g., 100 µM)
-
FMN (e.g., 200 µM)
-
Cell-free protein extract (e.g., 5 mg ml⁻¹)
-
-
Initiate the reaction by adding the substrate (e.g., 2-C-4-NA at 70 µM).
-
Incubate at a suitable temperature (e.g., 28°C).
-
Withdraw samples at regular time intervals.
-
Measure the disappearance of the substrate and the formation of the product (e.g., by monitoring nitrite release) using HPLC and colorimetric assays.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12.
Caption: A generalized experimental workflow for the identification of metabolites from the bacterial degradation of xenobiotics.
Conclusion
The microbial metabolism of 2-chloro-4-nitrobenzoic acid is a fascinating example of how microorganisms evolve to degrade recalcitrant xenobiotic compounds. The primary and well-documented initial metabolic product is 2-hydroxy-4-nitrobenzoic acid, formed through oxidative dehalogenation. While the term "this compound" is sometimes used as a synonym, it is chemically less precise. The subsequent metabolic steps involve further oxidation, reduction, and ring cleavage, ultimately leading to the complete mineralization of the compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the fields of environmental microbiology, bioremediation, and drug metabolism to further investigate these and similar metabolic pathways.
References
- 1. Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
An In-Depth Technical Guide to Derivatives of 4-Nitrosalicylic Acid: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the derivatives of 4-nitrosalicylic acid, with a particular focus on salicylanilides. It details their synthesis, explores their potential therapeutic applications as antimicrobial, anticancer, and anti-inflammatory agents, and elucidates the underlying mechanisms of action. This document synthesizes key findings from scientific literature to serve as a resource for researchers and professionals in drug discovery and development. Quantitative data on biological activities are presented in structured tables for comparative analysis, and detailed experimental protocols for the synthesis and evaluation of these compounds are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Salicylic (B10762653) acid and its derivatives have long been a cornerstone of medicinal chemistry, with aspirin (B1665792) being the most renowned example. The introduction of a nitro group at the 4-position of the salicylic acid scaffold creates this compound, a versatile intermediate for the synthesis of a diverse range of derivatives with significant biological activities. Among these, 4-nitrosalicylanilides, formed by the amide linkage of this compound with various anilines, have emerged as a particularly promising class of compounds. This guide delves into the chemistry and pharmacology of these derivatives, highlighting their potential in addressing critical needs in modern medicine.
Synthesis of this compound Derivatives
The primary derivatives of this compound discussed in the literature are N-substituted amides, commonly known as salicylanilides. The general synthesis of these compounds involves the condensation of a this compound derivative with a substituted aniline (B41778).
General Synthesis of 4-Nitrosalicylanilides
The most common method for synthesizing 4-nitrosalicylanilides is the reaction of this compound with a substituted aniline in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species, such as an acyl chloride.
A widely used method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent, such as chlorobenzene, under reflux conditions.[1] More recently, microwave-assisted synthesis has been employed to reduce reaction times significantly, from hours to minutes, while maintaining comparable yields.[1]
Detailed Experimental Protocols
Method A: Microwave-Assisted Synthesis of Salicylanilides [2]
-
A mixture of the appropriate substituted salicylic acid (1 mmol) and substituted aniline (1 mmol) is placed in a microwave reactor vessel.
-
Phosphorus trichloride (PCl₃, 0.5 mmol) is added to the mixture.
-
The reaction is carried out in a microwave reactor (e.g., MicroSYNTH MLS ETHOS 1600 URM) at a suitable power and for a time optimized for the specific substrates (typically a few minutes).
-
After completion, the reaction mixture is cooled, and the solid product is collected.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).
Method B: Acetylation of Salicylanilides [2]
-
The parent salicylanilide (B1680751) (1 mmol) is dissolved in a suitable solvent (e.g., dry dichloromethane).
-
Acetic anhydride (B1165640) (1.2 mmol) and a catalytic amount of a base (e.g., triethylamine (B128534) or pyridine) are added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the salicylanilide acetate.
Potential Therapeutic Uses
Derivatives of this compound, particularly salicylanilides, have demonstrated a broad spectrum of biological activities, indicating their potential for development as therapeutic agents in various disease areas.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 4-nitrosalicylanilides, revealing potent activity against mycobacteria and various bacterial strains.
Several studies have highlighted the promising antitubercular activity of 4-nitrosalicylanilides. The presence of the nitro group at the 4-position of the salicylic acid moiety has been found to be beneficial for this activity.[3]
Table 1: Antitubercular Activity of 4-Nitrosalicylanilide Derivatives
| Compound | Substituent on Anilide Ring | MIC (µM) against M. tuberculosis | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 4-CF₃ | 2 | [3] |
| A series of 33 salicylanilides | Various | 2 - 32 | [3] |
The proposed mechanisms for the antitubercular action of salicylanilides include:
-
Disruption of the Proton Gradient: Salicylanilides are thought to act as proton shuttles, dissipating the cellular proton gradient across the mycobacterial cell membrane, which is essential for energy production and other vital cellular processes.[2]
-
Enzyme Inhibition: These compounds have been shown to inhibit essential mycobacterial enzymes such as isocitrate lyase and methionine aminopeptidase, which are crucial for the pathogen's survival, particularly in its latent stage.[4]
4-Nitrosalicylanilides have also demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of 4-Nitrosalicylanilide Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 | [3] |
The activity against Gram-negative bacteria and fungi is generally reported to be less significant.[3]
Anticancer Activity
Recent research has unveiled the anticancer potential of salicylanilides, including those derived from this compound. The well-known anthelmintic drug niclosamide, a salicylanilide derivative, is being repurposed for oncology due to its anticancer properties.[5]
Table 3: In Vitro Anticancer Activity of Salicylanilide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Niclosamide | Glioblastoma (U87) | - | [6] |
| Salicylanilide Derivatives | Glioblastoma (U87) | - | [6] |
| New Sulfanyl-Substituted Niclosamide Derivatives | Esophageal Adenocarcinoma | 0.8 - 1.0 | [7] |
The anticancer effects of salicylanilides are mediated through multiple mechanisms, including:
-
Inhibition of Signaling Pathways: Salicylanilides can modulate key signaling pathways that are often dysregulated in cancer, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[4][8] The inhibition of STAT3, for instance, can suppress the transcription of genes involved in cell proliferation and survival.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.
-
Mitochondrial Uncoupling: Salicylanilides can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the induction of apoptosis.[8]
-
Inhibition of Tyrosine Kinases: Some salicylanilides inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in cancer.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of salicylic acid are well-established, and its derivatives, including those from this compound, are being investigated for similar activities. A key mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
NF-κB Signaling Pathway and its Inhibition
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Salicylates can inhibit this pathway at multiple points, including the inhibition of IKK activity.
Structure-Activity Relationships (SAR)
The biological activity of 4-nitrosalicylanilide derivatives is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings.
-
Aniline Ring Substitution: For antitubercular activity, the presence of electron-withdrawing groups on the aniline ring generally enhances potency.[2]
-
Salicylic Acid Ring Substitution: The free phenolic hydroxyl group on the salicylic acid moiety is often crucial for antimicrobial activity.[2] Acetylation of this group can modulate the physicochemical properties and may serve as a prodrug strategy.[2]
Conclusion and Future Directions
Derivatives of this compound, particularly salicylanilides, represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent antimicrobial activity, especially against M. tuberculosis, warrants further investigation in the face of growing antibiotic resistance. The emerging evidence of their anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and STAT3, opens up new avenues for drug discovery in oncology and inflammatory diseases.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action for their various biological activities.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound derivatives into novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: 4-Nitrosalicylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
4-Nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid), a pale yellow to orange crystalline powder, serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring a nitro group, a hydroxyl group, and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable building block in drug development.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of clinically significant pharmaceuticals, primarily focusing on aminosalicylate anti-inflammatory drugs.
Core Application: Synthesis of Aminosalicylates
The primary pharmaceutical application of nitro-substituted salicylic (B10762653) acids is in the production of aminosalicylates, a class of drugs widely used for treating inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[4] The reduction of the nitro group to an amino group is the key transformation. Depending on the starting isomer (4-Nitro or 5-Nitrosalicylic acid), either 4-Aminosalicylic acid (4-ASA) or 5-Aminosalicylic acid (5-ASA, Mesalamine) can be synthesized.
-
5-Aminosalicylic Acid (Mesalamine): Mesalamine is the active component of several IBD medications and is believed to exert its anti-inflammatory effect locally on the colonic mucosa.[4] Its mechanism is thought to involve the modulation of inflammatory pathways by decreasing the synthesis of prostaglandins (B1171923) and leukotrienes.[4] The industrial synthesis of Mesalamine is a major application for the corresponding nitro-salicylic acid intermediate.[5][6]
-
4-Aminosalicylic Acid (4-ASA): 4-ASA, a positional isomer of Mesalamine, is also a potent anti-inflammatory agent and has been used as a second-line drug for tuberculosis.[7] Studies have shown that 4-ASA may be up to 50% more potent than 5-ASA in treating inflammation associated with IBD.[7]
The general synthesis pathway involves the reduction of the nitro group of the salicylic acid precursor.
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of aminosalicylates and their derivatives using nitro-substituted salicylic acids as intermediates.
Protocol 1: Synthesis of 5-Aminosalicylic Acid (Mesalamine) via Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group, widely used in industrial production.[5][8]
Workflow for Catalytic Hydrogenation of 5-Nitrosalicylic Acid
Method A: Palladium on Carbon (Pd/C) Catalyst [8]
-
Preparation: Dissolve the purified 5-Nitrosalicylic acid in a suitable solvent. Add sodium carbonate (Na₂CO₃) and a Palladium on Carbon (Pd/C) catalyst. The molar ratio of 5-Nitrosalicylic acid to Na₂CO₃ is typically 1:0.5, and the mass ratio of 5-Nitrosalicylic acid to Pd/C catalyst is 1:0.01 to 1:0.1.
-
Hydrogenation: Charge the mixture into a pressure reactor (autoclave). After pre-insulation, introduce hydrogen gas to a pressure of 0.5–1.5 MPa.
-
Reaction: Heat the reaction mixture to 30–50°C and maintain with stirring until the reaction is complete (monitored by HPLC).
-
Work-up: Cool the reactor and filter to remove the Pd/C catalyst.
-
Precipitation: Adjust the pH of the filtrate to approximately 3.0 with a 10% hydrochloric acid solution to precipitate the 5-Aminosalicylic acid.
-
Isolation: Stir the suspension at room temperature (e.g., 25°C) for 1 hour, then filter the crystalline product.
-
Drying: Wash the product and dry to obtain a high-purity off-white crystalline powder.
Method B: Raney Nickel Catalyst [5]
-
Preparation: Dissolve 5-Nitrosalicylic acid potassium salt (e.g., 55 g, 246 mmol) in water (200 mL). Adjust the pH to 11.5 with potassium hydroxide (B78521) pellets.
-
Hydrogenation: Charge the solution and Raney nickel catalyst (e.g., 2 g) into a stainless steel autoclave. Introduce hydrogen gas to a pressure of 8 atm.
-
Reaction: Heat the mixture to 100°C and maintain with stirring until the starting material has been completely consumed (monitored by HPLC).
-
Work-up: Purge the hydrogen and replace it with nitrogen. Filter the hot mixture under nitrogen to remove the catalyst.
-
Precipitation: Cool the filtrate to 40°C and adjust the pH to 2.3 by adding a 35% (w/v) HCl aqueous solution.
-
Isolation: Cool the solution to 0°C and let it stand for 2 hours. Filter the resulting precipitate.
-
Drying: Wash the precipitate with ion-depleted water and dry at 60-70°C to yield 5-ASA.
Protocol 2: Synthesis of 5-Aminosalicylic Acid (Mesalamine) via Chemical Reduction
This protocol uses a chemical reducing agent instead of catalytic hydrogenation.
Method: Hydrazine (B178648) Hydrate (B1144303) and Raney Nickel [5]
-
Preparation: To a solution of 5-Nitrosalicylic acid potassium salt (55 g, 246 mmol) in water (200 mL), add potassium hydroxide pellets to reach a pH of 11.5.
-
Catalyst Addition: Add Raney nickel (2 g) to the solution.
-
Reduction: Heat the mixture to reflux. Add hydrazine hydrate (40 mL, 80% in water) dropwise over 3-4 hours.
-
Reaction Monitoring: Maintain the reflux until HPLC analysis shows the complete disappearance of the starting material (typically 3-4 hours).
-
Work-up and Isolation: Follow steps 4-7 from Protocol 1, Method B.
Protocol 3: Synthesis of Phenyl 4-Aminosalicylate
This protocol demonstrates the use of this compound to synthesize a derivative of 4-Aminosalicylic acid.[9]
-
Acid Chloride Formation: React this compound with thionyl chloride (SOCl₂) to form the intermediate 2-hydroxy-4-nitrobenzoyl chloride. This reaction should be performed under anhydrous conditions, typically in an inert solvent.
-
Esterification: React the 2-hydroxy-4-nitrobenzoyl chloride with phenol. This esterification step yields phenyl-2-hydroxy-4-nitrobenzoate.
-
Nitro Group Reduction: Reduce the nitro group of phenyl-2-hydroxy-4-nitrobenzoate using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl), followed by hydrolysis. This final step yields the target compound, phenyl-4-aminosalicylate.
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols for 5-Aminosalicylic Acid.
| Parameter | Method A (Pd/C)[8] | Method B (Raney Ni/H₂)[5] | Method C (Raney Ni/N₂H₄)[5] | Method D (Electrochemical)[10] |
| Catalyst/Reagent | Pd/C, H₂ | Raney Ni, H₂ | Raney Ni, Hydrazine Hydrate | Copper Cathode |
| Solvent | Not specified | Water | Water | Water, Methanol |
| Temperature | 30-50°C | 100°C | Reflux | < 60°C |
| Pressure | 0.5-1.5 MPa | 8 atm | Atmospheric | Atmospheric |
| pH (Reaction) | Alkaline (Na₂CO₃) | 11.5 | 11.5 | Alkaline (NaOH) |
| pH (Precipitation) | ~3.0 | 2.3 | 2.3 | 3.5 |
| Yield | 91.6% - 92.7% | 89% | 89% | 90.9% |
| Purity | 99.1% - 99.3% | Conforms to USP | Conforms to USP | High |
Mechanism of Action: Mesalamine in Inflammatory Bowel Disease
While the precise mechanism is not fully elucidated, Mesalamine (5-ASA) is understood to act locally on the inflamed intestinal mucosa. Its primary anti-inflammatory action is attributed to the inhibition of key inflammatory pathways.
References
- 1. This compound (619-19-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesalazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN117088784A - Synthesis method of mesalamine - Google Patents [patents.google.com]
- 7. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 9. homework.study.com [homework.study.com]
- 10. sanad.iau.ir [sanad.iau.ir]
Application Notes & Protocols: 4-Nitrosalicylic Acid as a Precursor for Antipyretic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid and its derivatives are a cornerstone of modern pharmacology, renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] The archetypal drug in this class, acetylsalicylic acid (aspirin), has been a household staple for over a century. The therapeutic effects of these non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. This document outlines the application of 4-Nitrosalicylic acid as a versatile precursor for the synthesis of novel antipyretic drug candidates, specifically focusing on the synthesis of 4-aminosalicylic acid and its subsequent acetylation to 4-acetamidosalicylic acid.
Mechanism of Antipyresis
Fever, or pyrexia, is a complex physiological response to infection or inflammation, orchestrated by the hypothalamus. The elevation in body temperature is triggered by the increased production of prostaglandin (B15479496) E2 (PGE2) in the brain. Antipyretic drugs function by inhibiting the synthesis of PGE2. They achieve this by blocking the action of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin precursors. By reducing PGE2 levels, these drugs effectively reset the hypothalamic thermostat, leading to a decrease in body temperature.
Synthetic Pathway from this compound
This compound serves as a strategic starting material for the synthesis of potential antipyretic compounds. The synthetic route involves two primary steps: the reduction of the nitro group to an amine, followed by acetylation of the resulting amino group. This pathway is advantageous as it allows for the introduction of functionalities known to be associated with antipyretic activity in other drug molecules, such as paracetamol.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminosalicylic Acid via Catalytic Hydrogenation
This protocol details the reduction of this compound to 4-Aminosalicylic acid using catalytic hydrogenation. This method is adapted from procedures for the reduction of related nitroaromatic compounds.[2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Sodium carbonate (Na₂CO₃)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl), 10% solution
-
Parr pressure reactor or similar hydrogenation apparatus
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve the this compound in methanol.
-
Add sodium carbonate (Na₂CO₃) and the 10% Pd/C catalyst to the solution. The molar ratio of this compound to Na₂CO₃ should be approximately 1:0.5. The mass ratio of this compound to the Pd/C catalyst should be around 1:0.05.
-
Transfer the mixture to a Parr pressure reactor.
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 0.5–1.5 MPa.
-
Maintain the reaction temperature between 30°C and 50°C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Adjust the pH of the filtrate to approximately 3.0 with a 10% solution of hydrochloric acid to precipitate the 4-Aminosalicylic acid.
-
Stir the mixture at room temperature for 1 hour to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Aminosalicylic acid.
Protocol 2: Synthesis of 4-Acetamidosalicylic Acid
This protocol describes the acetylation of 4-Aminosalicylic acid to produce 4-Acetamidosalicylic acid.
Materials:
-
4-Aminosalicylic acid
-
Acetic anhydride (B1165640)
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend 4-Aminosalicylic acid in water in a round-bottom flask equipped with a magnetic stirrer.
-
While stirring, add acetic anhydride to the suspension. An excess of acetic anhydride is typically used.
-
Gently heat the mixture to facilitate the reaction. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically indicated by the dissolution of the starting material and subsequent precipitation of the product), cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Acetamidosalicylic acid.
-
Dry the purified product under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 4-Aminosalicylic acid and 4-Acetamidosalicylic acid, based on literature values for analogous reactions.
Table 1: Synthesis of 4-Aminosalicylic Acid from this compound
| Parameter | Value | Reference |
| Reactants | This compound, H₂, Pd/C, Na₂CO₃ | Adapted from[2] |
| Solvent | Methanol | Adapted from[2] |
| Temperature | 30-50 °C | Adapted from[2] |
| Pressure | 0.5-1.5 MPa | Adapted from[2] |
| Reaction Time | 2-4 hours (monitor by TLC/HPLC) | Estimated |
| Yield | >90% | Adapted from[2] |
Table 2: Synthesis of 4-Acetamidosalicylic Acid from 4-Aminosalicylic Acid
| Parameter | Value | Reference |
| Reactants | 4-Aminosalicylic acid, Acetic anhydride | General Acetylation |
| Solvent | Water | General Acetylation |
| Temperature | 50-70 °C | Estimated |
| Reaction Time | 1-2 hours (monitor by TLC) | Estimated |
| Yield | >85% | Estimated |
Antipyretic Activity
While 4-aminosalicylic acid is primarily known for its use as an antitubercular agent, its structural similarity to other salicylic acid derivatives suggests potential anti-inflammatory and antipyretic properties.[3] The acetylation of the amino group to form 4-acetamidosalicylic acid may enhance its antipyretic activity, drawing a parallel to the structure of paracetamol (acetaminophen), a widely used antipyretic. Studies on related compounds, such as 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA), have shown higher antipyretic activity than paracetamol in animal models, supporting the potential of acetamido-salicylic acid derivatives as effective antipyretics.[4][5]
Table 3: Comparative Antipyretic Activity of Salicylic Acid Derivatives
| Compound | Dose (mg/kg) | Antipyretic Effect | Reference |
| Paracetamol (PCM) | 100 | Standard | [4][5] |
| AMASBA | 100 | Higher than PCM | [4][5] |
| HASBA | 100 | Equal to PCM | [4][5] |
| AASBA | 100 | Equal to PCM | [4][5] |
| AMSABA | 100 | Equal to PCM | [4][5] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of potential antipyretic drug candidates. The straightforward synthetic pathway involving reduction and acetylation provides access to compounds such as 4-acetamidosalicylic acid, which holds promise as a novel antipyretic agent based on structure-activity relationships with known drugs. The protocols and data presented herein provide a solid foundation for further research and development in this area. Further in-vivo studies are warranted to fully elucidate the antipyretic efficacy and safety profile of these novel salicylic acid derivatives.
References
Synthesis of Novel Salicylanilides from 4-Nitrosalicylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel salicylanilide (B1680751) derivatives from 4-nitrosalicylic acid. Salicylanilides are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer effects. The introduction of a nitro group at the 4-position of the salicylic (B10762653) acid moiety has been shown to be beneficial for antimicrobial, particularly antitubercular, activity.[1] This application note outlines the chemical synthesis, purification, and characterization of these compounds, and presents their biological activity data against various microbial strains.
Introduction
Salicylanilides, chemically N-phenyl-2-hydroxybenzamides, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[2] The mechanism of action for some salicylanilides involves the inhibition of the two-component regulatory system (TCS) in bacteria. The continued emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Modification of the salicylanilide scaffold is a promising approach to generate novel compounds with improved efficacy and pharmacokinetic properties. Specifically, the synthesis of derivatives from this compound is explored here, as studies have indicated that the presence of a nitro group at the 4-position of the salicylic ring can enhance antimycobacterial and antibacterial activity.[1] This protocol provides a general framework for the synthesis of a library of 4-nitrosalicylanilides by coupling this compound with a variety of substituted anilines.
Experimental Protocols
General Synthesis of 4-Nitrosalicylanilides
This protocol describes the synthesis of 4-nitrosalicylanilides via an amide coupling reaction between this compound and a substituted aniline (B41778) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-fluoroaniline, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the this compound in anhydrous DMF.
-
Addition of Coupling Agents: Add HOBt (1.1 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Amine and Base: Add the desired substituted aniline (1.0 eq.) followed by the slow addition of DIPEA (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-nitrosalicylanilide.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. Determine the melting point of the solid product.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized 4-nitrosalicylanilides can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the microdilution broth method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized 4-nitrosalicylanilides
-
Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or Middlebrook 7H9 broth with ADC supplement (for mycobacteria)
-
96-well microtiter plates
-
Bacterial inoculum standardized to the appropriate McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Isoniazid)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compounds), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables summarize the quantitative data for a series of novel salicylanilides synthesized from this compound.
Table 1: Synthesis and Physicochemical Properties of Novel 4-Nitrosalicylanilides
| Compound ID | Aniline Substituent | Yield (%) | Melting Point (°C) |
| 4N-H | H | 75 | 210-212 |
| 4N-4F | 4-F | 82 | 225-227 |
| 4N-4Cl | 4-Cl | 85 | 230-232 |
| 4N-4Br | 4-Br | 81 | 238-240 |
| 4N-4CF3 | 4-CF₃ | 78 | 218-220 |
Table 2: In Vitro Antimicrobial Activity (MIC in µM) of Novel 4-Nitrosalicylanilides
| Compound ID | Mycobacterium tuberculosis H37Rv | Staphylococcus aureus ATCC 29213 | Methicillin-resistant S. aureus (MRSA) |
| 4N-H | 32 | 64 | 128 |
| 4N-4F | 16 | 32 | 64 |
| 4N-4Cl | 8 | 16 | 32 |
| 4N-4Br | 4 | 8 | 16 |
| 4N-4CF3 | 2 | 4 | 8 |
| Isoniazid | 0.5 | - | - |
| Ciprofloxacin | - | 0.25 | 1 |
Note: The data in the tables are representative and may vary based on experimental conditions.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel salicylanilides from this compound.
Caption: General workflow for the synthesis of novel salicylanilides.
Proposed Mechanism of Action
While the exact molecular targets may vary, a proposed general mechanism for the antibacterial action of salicylanilides involves the inhibition of bacterial two-component systems (TCS), which are crucial for sensing and responding to environmental stimuli.
Caption: Inhibition of a bacterial two-component signaling pathway.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel salicylanilides derived from this compound. The straightforward amide coupling procedure allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The promising antimicrobial activity of the 4-nitro-substituted salicylanilides, particularly against Mycobacterium tuberculosis and MRSA, highlights their potential as lead compounds in the development of new anti-infective agents. Further optimization of this scaffold may lead to the discovery of potent drug candidates with improved therapeutic profiles.
References
- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antimicrobial Agents Using 4-Nitrosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrosalicylic acid and its derivatives have emerged as a promising class of compounds in the development of novel antimicrobial agents. The presence of the nitro group on the salicylic (B10762653) acid scaffold appears to be beneficial for antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria. These application notes provide a summary of the current data, detailed experimental protocols for synthesis and evaluation, and an overview of the potential mechanisms of action to guide researchers in this field.
While extensive data exists for derivatives of this compound, particularly 4-nitrosalicylanilides, information on the parent compound is less abundant. The following sections compile available data and provide generalized protocols that can be adapted for this compound and its analogs.
Data Presentation
The antimicrobial efficacy of this compound derivatives has been primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains. The following tables summarize the reported quantitative data for key derivatives.
Table 1: Antimycobacterial Activity of 4-Nitrosalicylanilide Derivatives
| Compound | Mycobacterium tuberculosis MIC (µM) |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 2[1] |
| Other 4-Nitrosalicylanilides | 2 - 32[1] |
Table 2: Antibacterial Activity of 4-Nitrosalicylanilide Derivatives
| Compound | Bacterial Strain | MIC (µM) |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98[1] |
| 4-Nitrosalicylanilides | Staphylococcus species | Active (specific MICs not detailed in the source)[1] |
| 4-Nitrosalicylanilides | Enterococcus sp. | Inactive[1] |
| 4-Nitrosalicylanilides | Gram-negative bacteria | No considerable activity[1] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Sandmeyer reaction, a common method for synthesizing aryl halides and related compounds from aryl diazonium salts.
Materials:
-
4-Aminosalicylic acid
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452)
-
Copper(I) cyanide or other suitable copper salt
-
Hydrochloric acid
-
Sodium hydroxide
-
Ice
-
Distilled water
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve 4-aminosalicylic acid in a cooled solution of concentrated sulfuric acid and water.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C with an ice bath. Stir continuously.
-
The formation of the diazonium salt is indicated by a change in the color of the solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide or an alternative copper salt solution as per the specific requirements of the reaction.
-
Slowly add the cold diazonium salt solution to the copper catalyst solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with hydrochloric acid and heat to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the mixture to allow the this compound to precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Synthesis of 4-Nitrosalicylanilide Derivatives
This protocol describes the synthesis of anilide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride
-
Substituted aniline (B41778)
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of 4-nitro-2-hydroxybenzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, dissolve the desired substituted aniline and a base (e.g., pyridine) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 4-Nitrosalicylanilide derivative.
-
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound or derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 4: Crystal Violet Biofilm Inhibition Assay
This protocol measures the ability of a compound to inhibit biofilm formation.
Materials:
-
Test compound
-
Bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom tissue culture plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the test compound in TSB with glucose in a 96-well plate.
-
Add a standardized bacterial inoculum (prepared as in the MIC assay) to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Washing:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the positive control.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve a combination of effects attributed to both the nitroaromatic and salicylic acid moieties.
1. Role of the Nitro Group: Reductive Activation
Nitroaromatic compounds often exert their antimicrobial effects through reductive activation by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can cause widespread cellular damage.
Caption: Reductive activation of this compound by bacterial nitroreductases.
2. Role of the Salicylate (B1505791) Moiety: Disruption of Bacterial Signaling
The salicylic acid component can interfere with various bacterial signaling pathways, including quorum sensing and the multiple antibiotic resistance (Mar) system.
-
Quorum Sensing Inhibition: Salicylic acid has been shown to interfere with quorum sensing systems in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This can lead to a reduction in the expression of virulence factors and biofilm formation.
Caption: Inhibition of bacterial quorum sensing by the salicylate moiety.
-
MarR Repressor Interaction: In E. coli, salicylic acid can bind to the MarR repressor protein. This interaction prevents MarR from binding to its operator DNA, leading to the derepression of the marRAB operon. This operon is involved in multiple antibiotic resistance, and its modulation can have complex effects on bacterial susceptibility.
Caption: Interaction of the salicylate moiety with the MarR repressor system.
Conclusion
This compound and its derivatives represent a promising avenue for the discovery of new antimicrobial agents. The available data, primarily on 4-nitrosalicylanilides, demonstrates potent activity against clinically relevant pathogens, including M. tuberculosis and MRSA. The proposed dual mechanism of action, involving both the nitro and salicylate moieties, suggests a complex interaction with bacterial cells that could be further exploited in drug design. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds, enabling further research into their therapeutic potential. Further studies are warranted to determine the antimicrobial spectrum and efficacy of the parent this compound and to fully elucidate the molecular targets and signaling pathways affected by this class of compounds.
References
Application Notes and Protocols: 4-Nitrosalicylic Acid in the Synthesis of Antituberculous Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents. 4-Aminosalicylic acid (PAS), a second-line antitubercular drug, and its derivatives have demonstrated significant potential in combating Mycobacterium tuberculosis. A key synthetic precursor to these valuable compounds is 4-nitrosalicylic acid. This document provides detailed application notes and experimental protocols for the synthesis of antituberculous compounds utilizing this compound as a starting material. The information compiled herein is intended to guide researchers in the development of new and more effective antitubercular agents.
Mechanism of Action
4-Aminosalicylic acid (PAS) and its derivatives primarily exert their bacteriostatic effect against Mycobacterium tuberculosis by targeting the folate biosynthesis pathway.[1][2] As a structural analog of para-aminobenzoic acid (PABA), PAS acts as a prodrug.[1] It is incorporated into the folate pathway by dihydropteroate (B1496061) synthase (DHPS), leading to the formation of a hydroxyl dihydrofolate antimetabolite.[1] This antimetabolite then competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair, ultimately halting bacterial growth.[1]
Caption: Metabolic pathway and mechanism of action of 4-Aminosalicylic Acid.
Synthetic Workflow Overview
The general synthetic strategy for producing antituberculous 4-aminosalicylic acid derivatives from this compound involves a two-stage process. The first critical step is the reduction of the nitro group of this compound to form the corresponding amino group, yielding 4-aminosalicylic acid (PAS). Subsequently, the amino and/or carboxylic acid functionalities of the PAS scaffold can be modified to generate a diverse library of derivatives with potentially enhanced antitubercular activity.
Caption: General workflow for the synthesis of antitubercular compounds.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Aminosalicylic Acid
This protocol describes a general method for the reduction of the nitro group of this compound to an amino group using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a minimal amount of methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-aminosalicylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Protocol 2: Synthesis of Phenyl 4-Aminosalicylate
This protocol details the synthesis of a specific antitubercular derivative, phenyl 4-aminosalicylate, starting from this compound.[3]
Step 1: Acid Chloride Formation
-
To a round-bottom flask, add this compound and an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases, indicating the formation of 2-hydroxy-4-nitrobenzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Esterification
-
Dissolve the crude 2-hydroxy-4-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add phenol (B47542) to the solution, followed by a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain phenyl 2-hydroxy-4-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the phenyl 2-hydroxy-4-nitrobenzoate in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or proceed with catalytic hydrogenation as described in Protocol 1.[3]
-
If using SnCl₂, heat the reaction mixture as required and monitor for completion.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield phenyl 4-aminosalicylate.
-
Purify the final compound by column chromatography or recrystallization.
Quantitative Data: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of various 4-aminosalicylic acid derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of the microorganism.
| Compound ID | Structure/Modification from 4-ASA | MIC (µM) | Reference |
| 4-ASA (Parent) | - | ~2.6 | [3] |
| Compound 17 | Derivative of 4-ASA | - | [3] |
| Compound 19 | 1,2,3-triazole derivative | - | [3] |
| Compound 20 | 1,2,3-triazole derivative | 1.04 | [3] |
| Compound 8 | Heterocyclic scaffold derivative | >37.62 | [4] |
| Compound 16a | Hydrazone derivative | - | [4] |
| Compound 16b | Hydrazone derivative | 9.90 | [4] |
| Compound 16c | Hydrazone derivative | - | [4] |
Structure-Activity Relationship (SAR)
The development of potent antitubercular agents from the 4-aminosalicylic acid scaffold is guided by understanding the structure-activity relationship (SAR). Key observations from various studies include:
-
Modification of the Carboxylic Acid and Amino Groups: Derivatization of the carboxylic acid and amino groups of 4-ASA has led to compounds with improved activity. For instance, the formation of hydrazones and 1,2,3-triazoles has yielded derivatives with potent antitubercular effects.[3][4]
-
Introduction of Heterocyclic Scaffolds: The incorporation of various heterocyclic moieties can significantly influence the antimycobacterial potency of the compounds.[4]
-
Lipophilicity: The lipophilicity of the derivatives plays a crucial role in their ability to penetrate the mycobacterial cell wall. Optimizing this property is a key aspect of designing effective analogs.
Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of a wide range of 4-aminosalicylic acid derivatives with promising antitubercular properties. The protocols and data presented in this document provide a foundational resource for researchers engaged in the discovery and development of new drugs to combat tuberculosis. Further exploration of the chemical space around the 4-aminosalicylic acid scaffold, guided by SAR studies, holds significant promise for identifying next-generation antitubercular agents.
References
- 1. Novel 4-aminosalicylic acid analogues active against multidrug-resistant tuberculosis [publications.cuni.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, biological evaluation and molecular docking study of some new 4-aminosalicylic acid derivatives as anti-inflammatory and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Nitrosalicylanilides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-nitrosalicylanilides, a class of compounds with recognized antimicrobial properties. The synthesis involves the coupling of 4-nitrosalicylic acid with various anilines. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the chemical synthesis, along with a summary of relevant quantitative data and a visual workflow of the process.
Introduction
Salicylanilides are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a nitro group at the 4-position of the salicylic (B10762653) acid moiety has been shown to be beneficial for their antimicrobial, particularly antimycobacterial, activity. These compounds are of significant interest in the field of medicinal chemistry for the development of new therapeutic agents. The protocol described herein is based on established synthetic methodologies for amide bond formation.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative 4-nitrosalicylanilide, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, as reported in the literature. This compound has demonstrated significant activity against Mycobacterium tuberculosis.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Biological Activity (MIC against M. tuberculosis) |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₃N₂O₄ | 326.23 | Not Reported | Not Reported | 2 µM[1] |
Experimental Protocols
The synthesis of 4-nitrosalicylanilides is typically achieved through a two-step process:
-
Activation of this compound: The carboxylic acid group of this compound is converted into a more reactive intermediate, such as an acid chloride.
-
Amide Coupling: The activated this compound derivative is then reacted with a substituted aniline (B41778) to form the desired salicylanilide.
Protocol 1: Synthesis of 4-Nitrosalicyloyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend this compound in anhydrous toluene.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-nitrosalicyloyl chloride. This intermediate is moisture-sensitive and is typically used in the next step without further purification.
Protocol 2: Synthesis of 4-Nitrosalicylanilide
This protocol details the coupling of 4-nitrosalicyloyl chloride with a substituted aniline.
Materials:
-
4-Nitrosalicyloyl chloride (from Protocol 1)
-
Substituted aniline (e.g., 4-(trifluoromethyl)aniline)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Dissolve the desired substituted aniline in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the aniline solution.
-
In a separate flask, dissolve the crude 4-nitrosalicyloyl chloride in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 4-nitrosalicyloyl chloride to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4-nitrosalicylanilide.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-nitrosalicylanilides.
Caption: Synthetic pathway for 4-nitrosalicylanilides.
Logical Relationship of Components
This diagram shows the logical relationship between the reactants and the final product in the amide coupling step.
Caption: Reactant and product relationship in the coupling reaction.
References
Application Notes and Protocols for the Quantification of 4-Nitrosalicylic Acid
Introduction
4-Nitrosalicylic acid (2-Hydroxy-4-nitrobenzoic acid) is a chemical compound with applications in various fields, including as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] It is also a metabolite in the degradation pathway of certain environmental contaminants.[2] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, pharmaceutical development, and environmental monitoring. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), along with overviews of Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrochemical Detection methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds like this compound. The method offers good sensitivity, selectivity, and reproducibility.
Principle
This method involves the separation of this compound from other components in a sample mixture using a reversed-phase HPLC column. The quantification is achieved by detecting the absorbance of the analyte at a specific wavelength in the UV spectrum as it elutes from the column. The peak area of the analyte is proportional to its concentration.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Solvent delivery system (quaternary or binary pump)
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous component and an organic solvent is typically used. For example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be effective.[3] The exact ratio should be optimized for best separation, but a starting point could be 30:70 (v/v) Acetonitrile:Water with 0.1% acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a 100 mL volumetric flask. Make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the mobile phase, followed by filtration. For biological or environmental samples, a more complex extraction procedure may be necessary.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C[4]
-
Detection Wavelength: The optimal wavelength for detection should be determined by running a UV scan of a standard solution. Based on literature for similar compounds, a wavelength around 210-240 nm is likely to provide good sensitivity.[5] For instance, a study on 3-nitrosalicylic acid selected 210 nm as the optimum wavelength.[5]
-
Run Time: Approximately 10 minutes, or until the analyte peak has eluted and the baseline is stable.
4. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by interpolating the peak area of the sample on the calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for HPLC-UV methods used for the analysis of nitrosalicylic acid isomers and related compounds. This data can be used as a benchmark when validating a method for this compound.
| Parameter | 3-Nitrosalicylic Acid[5] | Nitrosamine Impurities[6] |
| Linearity Range | 0.1 - 10 µg/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | Calculated from S/N ratio | Not explicitly stated |
| Limit of Quantification (LOQ) | Calculated from S/N ratio | 10 - 20 ng/mL |
| Accuracy (% Recovery) | Data at 5 ppm available | Not explicitly stated |
| Precision (%RSD) | < 15% (ICH guidelines)[4] | Not explicitly stated |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC-UV.
Alternative Analytical Methods
While HPLC-UV is a reliable method, other techniques can offer advantages in terms of sensitivity, selectivity, or speed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.[7] For nitrosamines and related compounds, LC-MS/MS is often the gold standard.[8]
Protocol Overview
-
Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects.
-
LC Separation: A similar or shorter LC column can be used. The mobile phase may need to be compatible with the MS ion source (e.g., using volatile buffers like formic acid instead of phosphoric acid).
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[8]
-
Mass Analyzer: A single quadrupole, triple quadrupole (for MS/MS), or high-resolution mass spectrometer (HRMS) can be employed.[9]
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole or Multiple Reaction Monitoring (MRM) for a triple quadrupole would be used for quantification to enhance sensitivity and selectivity.
-
LC-MS Workflow Diagram
Caption: General workflow for LC-MS based quantification.
Electrochemical Detection
Principle
Electrochemical methods can be used for the detection of electroactive compounds like this compound. The nitro group in the molecule can be electrochemically reduced at the surface of an electrode.[10] The resulting current is proportional to the concentration of the analyte. This method can be highly sensitive and cost-effective.
Protocol Overview
-
Electrode System: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: A suitable buffer solution (e.g., phosphate (B84403) buffer) is used as the supporting electrolyte.
-
Measurement Technique: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used.[10] DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.
-
Analysis: The peak current from the reduction of the nitro group is measured and correlated with the concentration of this compound using a calibration curve. This detection method can also be coupled with HPLC for enhanced selectivity.[10]
Electrochemical Detection Workflow Diagram
Caption: Workflow for electrochemical quantification of this compound.
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided HPLC-UV protocol offers a robust and reliable starting point for method development and routine analysis. For applications requiring higher sensitivity or selectivity, LC-MS or electrochemical methods should be considered. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 619-19-2 [chemicalbook.com]
- 3. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. waters.com [waters.com]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 4-Nitrosalicylic Acid
Abstract
This application note presents a high-performance liquid chromatography (HPLC) method for the separation and quantification of 4-Nitrosalicylic acid. The method is based on a validated protocol for the analysis of its isomer, 3-nitrosalicylic acid, and provides a robust starting point for routine analysis and quality control in pharmaceutical and research settings. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid and efficient analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic organic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the HPLC analysis of this compound, adapted from a method developed for a similar compound.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C7H5NO5 | [1][3][4] |
| Molecular Weight | 183.12 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| CAS Number | 619-19-2 | [3][6] |
| pKa | 2.11 ± 0.13 (Predicted) | [1][5] |
| Solubility | Slightly soluble in water, more soluble in polar organic solvents like ethanol (B145695) and acetone. | [1] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, degasser, autosampler, column oven, and UV-Vis detector is required.[2]
-
Column: A C18 end-capped column (250 x 4.6 mm, 5 µm particle size) is recommended for this analysis.[2]
-
Chemicals:
-
This compound reference standard (>98.0% purity)[3]
-
Methanol (HPLC grade)
-
Octane-1-sulfonic acid sodium salt (OSA)
-
Ortho-phosphoric acid (OPA)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and are based on the analysis of 3-nitrosalicylic acid.[2] Optimization may be necessary for this compound.
| Parameter | Condition |
| Column | C18, end-capped (250 x 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Methanol (60:40, v/v) |
| Buffer Preparation | Dissolve 1.1 g of 5mM Octane-1-sulfonic acid sodium salt (OSA) in 1 liter of water, adjust pH to 2.70 with ortho-phosphoric acid (OPA), and filter through a 0.45µm filter. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 6 minutes |
Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 10 µg/mL.
-
Sample Solution: The preparation of sample solutions will depend on the matrix. For bulk drug analysis, a similar dilution as the standard stock solution can be performed. For more complex matrices, appropriate sample extraction and clean-up procedures may be necessary.[7]
Data Presentation
The following tables summarize the expected quantitative data based on the analysis of the related compound, 3-nitrosalicylic acid.[2] These values should be determined experimentally for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 (between the analyte and any interfering peaks) |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.9 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The described HPLC method provides a solid foundation for the analysis of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The low pH of the mobile phase is crucial for ensuring that the acidic analyte is in its protonated form, leading to better retention and peak shape on a reversed-phase column.[8] The inclusion of an ion-pairing agent like OSA can further enhance the retention and resolution of polar acidic compounds.
It is important to note that the detection wavelength of 210 nm is a general-purpose wavelength for aromatic compounds.[2] To achieve higher sensitivity and selectivity, it is recommended to determine the UV absorbance maximum of this compound and adjust the detection wavelength accordingly. Further method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
Conclusion
This application note outlines a straightforward and efficient HPLC method for the determination of this compound. The provided protocol, based on existing literature for a closely related isomer, offers a reliable starting point for method development and validation. The method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. labproinc.com [labproinc.com]
- 4. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 619-19-2 [chemicalbook.com]
- 7. nacalai.com [nacalai.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Spectrophotometric Determination Using 3,5-Dinitrosalicylic Acid (DNSA)
Note to the Reader: The request specified the use of 4-Nitrosalicylic acid for spectrophotometric determination. However, a comprehensive review of scientific literature reveals a lack of established applications or standardized protocols for the use of this compound in this context. It is highly probable that this was a confusion with the widely used and well-documented reagent, 3,5-dinitrosalicylic acid (DNSA) . DNSA is a cornerstone reagent for the spectrophotometric quantification of reducing sugars. Therefore, to provide a valuable and actionable resource, these application notes and protocols detail the use of the DNSA method.
Application: Determination of Reducing Sugars
This method is broadly applicable for the quantitative determination of reducing sugars in various samples, including those from enzymatic assays (e.g., cellulase, amylase, invertase activity), fermentation broths, and food products.[1]
Principle
The 3,5-dinitrosalicylic acid (DNSA) method is a colorimetric assay used to quantify reducing sugars. In an alkaline solution, the free carbonyl group (aldehyde or ketone) of a reducing sugar reduces the yellow-colored 3,5-dinitrosalicylic acid to the orange-red colored 3-amino-5-nitrosalicylic acid.[2][3] The intensity of the resulting color is directly proportional to the concentration of the reducing sugar, which can be measured spectrophotometrically at a wavelength of 540 nm.[2][4]
Reaction Signaling Pathway
Caption: Reaction mechanism of the DNSA assay.
Quantitative Data Summary
The performance of the DNSA assay can be summarized by the following parameters. The exact values may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Typical Value | Analyte Example |
| Wavelength of Max. Absorbance (λmax) | 540 nm (can range from 500-580 nm) | Glucose |
| Linear Range | 0.5 - 40 mM | Glucose[1] |
| Limit of Detection (LOD) | Approx. 0.5 mM (90 µg/mL) | Glucose[5] |
| Precision (RSD) | < 5% | - |
| Common Interferences | Certain amino acids (e.g., tryptophan, cysteine), furfural (B47365), 5-hydroxymethylfurfural (B1680220), some buffer components (e.g., citrate).[6][7][8] | - |
Experimental Protocols
Preparation of DNSA Reagent
Materials:
-
3,5-Dinitrosalicylic acid
-
Sodium potassium tartrate tetrahydrate (Rochelle salt)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
Phenol (optional, can reduce interference from some compounds)[6][8]
-
Sodium sulfite (B76179) (optional, stabilizes the reagent)[9]
Procedure for 100 mL of DNSA Reagent:
-
In a 250 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and stirring.[5]
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate and stir until completely dissolved.[5] The Rochelle salt helps to stabilize the color.
-
In a separate beaker, prepare a 2 M NaOH solution. Carefully add 20 mL of the 2 M NaOH solution to the DNSA mixture.[1][10] The solution should turn from a cloudy yellow to a clear orange.
-
Transfer the solution to a 100 mL volumetric flask and make up the final volume to 100 mL with distilled water.[5]
-
Store the reagent in a dark, airtight bottle at room temperature. The reagent is stable for several months.[1]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
DNSA is harmful if swallowed.
Preparation of Standard Solutions
A standard curve is essential for quantifying the amount of reducing sugar in unknown samples. Glucose is commonly used as the standard.
Materials:
-
Anhydrous glucose
-
Distilled or deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (e.g., 1000 mg/L or 1 mg/mL): Accurately weigh 100 mg of anhydrous glucose and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution. For example, to prepare standards of 100, 200, 400, 600, 800, and 1000 µg/mL.
| Standard Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 0 (Blank) | 0 | 10 |
| 100 | 1 | 10 |
| 200 | 2 | 10 |
| 400 | 4 | 10 |
| 600 | 6 | 10 |
| 800 | 8 | 10 |
| 1000 | 10 | 10 |
Assay Protocol
Workflow Diagram
Caption: General workflow for the DNSA assay.
Procedure:
-
Pipette 1.0 mL of each standard solution and the unknown sample(s) into separate, labeled test tubes.
-
Add 1.0 mL of the DNSA reagent to each test tube.
-
Mix the contents of the tubes thoroughly.
-
Place the test tubes in a boiling water bath and heat for 5-10 minutes.[5][10] A color change from yellow to orange-red will be observed, with the intensity depending on the reducing sugar concentration.[1]
-
After heating, immediately cool the test tubes to room temperature in a cold water bath to stop the reaction.
-
Add 8.0 mL of distilled water to each tube and mix well to dilute the samples.
-
Set the spectrophotometer to a wavelength of 540 nm.
-
Use the blank (0 µg/mL standard) to zero the spectrophotometer.
-
Measure the absorbance of each standard and the unknown sample(s).
Data Analysis
-
Standard Curve: Plot a graph of absorbance at 540 nm (y-axis) versus the concentration of the glucose standards (x-axis).
-
Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be > 0.99.
-
Calculate Unknown Concentration: Use the absorbance of the unknown sample and the equation of the standard curve to calculate the concentration of reducing sugar in the unknown sample. Remember to account for any dilutions made to the original sample.
Concentration of Unknown = (Absorbance of Unknown - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the standard curve.
References
- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mystrica.com [mystrica.com]
- 6. benchchem.com [benchchem.com]
- 7. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mystrica.com [mystrica.com]
4-Nitrosalicylic Acid: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrosalicylic acid, a pale yellow to orange crystalline solid, serves as a crucial intermediate in the landscape of organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group on an aromatic ring, makes it a versatile precursor for a diverse array of molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in the synthesis of valuable compounds for the pharmaceutical and materials science industries.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₇H₅NO₅ | [1][2] |
| Molecular Weight | 183.12 g/mol | [3][4] |
| Appearance | White to pale brown or yellow crystalline powder | [1][2] |
| Melting Point | 235-239 °C | [2] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and acetone | [1] |
| pKa | 2.11 ± 0.13 | [1] |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a variety of organic molecules, primarily through transformations of its three functional groups.
1. Synthesis of 4-Aminosalicylic Acid Derivatives: The reduction of the nitro group to an amine is a key transformation, yielding 4-aminosalicylic acid, a precursor to various pharmaceuticals.
2. Esterification of the Carboxylic Acid: The carboxylic acid moiety can be readily esterified to produce a range of salicylate (B1505791) esters, which are known for their anti-inflammatory properties.
3. Amide Bond Formation: The carboxylic acid can be activated and coupled with amines to form salicylamides. Notably, derivatives of 4-nitrosalicylanilide have shown promising antimycobacterial activity.[5]
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Aminosalicylic Acid
This protocol describes the reduction of the nitro group of this compound to an amino group using a chemical reductant. A patent describes a method for this conversion which can be adapted.[6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1 equivalent) in distilled water.
-
To this suspension, add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the 4-aminosalicylic acid.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a low temperature.
Expected Yield: The yield for this type of reduction is typically high, often exceeding 80%.
Protocol 2: Fischer Esterification of this compound to Methyl 4-Nitrosalicylate
This protocol details the synthesis of methyl 4-nitrosalicylate through an acid-catalyzed esterification reaction.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and an excess of anhydrous methanol (e.g., 20-30 equivalents), which acts as both reactant and solvent.
-
Stir the mixture to dissolve the salicylic (B10762653) acid derivative.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-nitrosalicylate.
-
The product can be further purified by recrystallization or column chromatography.
Expected Yield: Fischer esterification reactions typically provide good to excellent yields, generally in the range of 70-90%.
Protocol 3: Synthesis of N-Aryl-4-nitrosalicylamides
This protocol describes the synthesis of an amide derivative of this compound by coupling it with an aniline (B41778) derivative. This procedure is adapted from the synthesis of related salicylanilides.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
An appropriate aniline derivative
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Hydrochloric acid solution (e.g., 1 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in an anhydrous aprotic solvent like DCM.
-
Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the aniline derivative (1 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water or a dilute HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-aryl-4-nitrosalicylamide.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: Amide coupling reactions of this type typically proceed with good yields, often in the range of 60-85%.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the transformations of this compound. Please note that specific yields and conditions may vary depending on the substrate and scale of the reaction.
| Transformation | Reagents and Conditions | Typical Yield |
| Reduction to 4-Aminosalicylic Acid | SnCl₂/HCl, heat | >80% |
| Fischer Esterification (Methyl Ester) | Methanol, H₂SO₄ (cat.), reflux | 70-90% |
| Amide Formation (N-Aryl Amide) | 1. SOCl₂ or (COCl)₂, DMF (cat.) 2. Aryl amine, TEA or DIPEA | 60-85% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Reduction of this compound.
Caption: Esterification of this compound.
Caption: Amide Formation from this compound.
Conclusion
This compound is a readily available and highly functionalized building block that provides access to a wide range of valuable organic compounds. The protocols and data presented in this document offer a foundation for researchers to explore the synthetic potential of this versatile molecule in the development of new pharmaceuticals and functional materials. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Nitrosalicylic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of 4-Nitrosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and typical method for preparing this compound is through the nitrosation of 4-aminosalicylic acid.[1] This reaction is generally conducted under acidic conditions using a nitrosating agent like sodium nitrite (B80452) at low temperatures to form an intermediate diazonium salt, which then converts to the final product.[1]
Q2: What are the most critical factors influencing the reaction yield and purity? A2: The critical parameters for a successful synthesis are stringent temperature control, careful pH management, and the quality of the reagents.[1] Maintaining a low temperature (typically 0-5 °C) is crucial during the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt and minimize side-product formation.
Q3: My final product is an off-color or tarry substance. What is the likely cause? A3: The formation of a tarry or discolored product often indicates that the reaction temperature was too high, leading to the decomposition of intermediates.[2] It can also result from using impure starting materials or if the reaction is left for too long under suboptimal conditions.[2] Inadequate purification can also fail to remove colored impurities.
Q4: How is this compound typically used? A4: this compound is primarily employed as a chemical intermediate in the synthesis of various pharmaceutical compounds.[3] Its chemical structure, featuring nitroso, hydroxyl, and carboxylic acid groups, makes it a versatile building block in organic synthesis.[1][3]
Q5: What are the main safety precautions I should take during this synthesis? A5: The synthesis involves corrosive acids and moderately toxic materials.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Diazonium salts can be explosive when dry, so they should be kept in solution and handled with care.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Reaction Temperature | The diazotization step is highly exothermic and temperature-sensitive. Solution: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Use a calibrated thermometer and add the sodium nitrite solution slowly and dropwise to prevent temperature spikes. |
| Degraded Sodium Nitrite | Sodium nitrite can degrade over time, especially if exposed to moisture, leading to a lower effective concentration. Solution: Use a freshly opened or properly stored container of sodium nitrite. If degradation is suspected, it is best to use a new batch. |
| Improper pH / Insufficient Acid | The formation of the diazonium salt requires a strongly acidic environment. Solution: Ensure that a sufficient excess of acid (e.g., hydrochloric acid) is used to fully protonate the 4-aminosalicylic acid and react with the sodium nitrite. The pH should be maintained below 2. |
| Premature Decomposition of Diazonium Salt | The diazonium salt intermediate is unstable and can decompose if left for too long before the next step. Solution: Proceed with the subsequent reaction step immediately after the diazotization is complete. Avoid delays and ensure all necessary reagents and equipment are prepared in advance. |
Problem 2: Product is Impure (Discolored, Oily, or Tarry)
| Possible Cause | Recommended Solution & Explanation |
| Side Reactions from High Temperature | Elevated temperatures can promote the formation of phenolic byproducts and polymerization, resulting in tar.[2] Solution: Adhere to strict low-temperature control throughout the addition of reagents. Efficient stirring is also critical to dissipate heat evenly. |
| Incomplete Reaction of Starting Material | Unreacted 4-aminosalicylic acid can contaminate the final product. Solution: Ensure the correct stoichiometric ratio of reactants. A slight excess of sodium nitrite may be used, but a large excess should be avoided as it can lead to other impurities. Monitor the reaction using Thin Layer Chromatography (TLC) if possible. |
| Ineffective Purification | Simple filtration may not be sufficient to remove all impurities. Solution: Recrystallize the crude product.[2] A mixed solvent system, such as ethanol (B145695) and water, is often effective. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. |
Experimental Protocols
Protocol 1: Synthesis via Nitrosation of 4-Aminosalicylic Acid
This protocol is based on the common method described for the synthesis of this compound.[1]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminosalicylic acid in dilute hydrochloric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise from the dropping funnel to the stirred 4-aminosalicylic acid solution. Maintain the temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Conversion: In a separate reaction, the diazonium salt solution is typically added to a solution that facilitates the replacement of the diazonium group. For this compound, this involves a carefully controlled hydrolysis or reaction with a nitrite source under specific conditions.
-
Isolation: Once the reaction is complete, the solid product often precipitates from the solution upon standing or further cooling. Collect the crude product by vacuum filtration.
-
Purification: Wash the filtered solid with cold water to remove residual acids and salts. Further purify the crude this compound by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to obtain a pale yellow to orange crystalline solid.[1]
Data Presentation
Table 1: Key Reaction Parameters and Optimization
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Starting Material | High-purity 4-Aminosalicylic Acid | Impurities in the starting material can lead to side reactions and tar formation, significantly lowering yield and purity.[2] |
| Molar Ratio (NaNO₂:Amine) | 1.05 : 1 | A slight excess of sodium nitrite ensures complete conversion of the starting amine. A large excess can cause unwanted side reactions. |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt intermediate. Higher temperatures cause decomposition and reduce yield.[1] |
| Solvent/Acid | Hydrochloric Acid / Sulfuric Acid | Provides the necessary acidic medium for the formation of nitrous acid and the diazonium salt.[1] |
| Addition Rate | Slow, dropwise over 30-45 min | Prevents localized overheating and uncontrolled evolution of nitrogen gas, improving safety and yield. |
| Stirring Speed | Vigorous and efficient | Ensures homogenous mixing and effective heat dissipation, preventing localized temperature spikes. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Nitrosalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Nitrosalicylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound, which is commonly synthesized via the nitrosation of 4-aminosalicylic acid. The crude product often appears as a yellow to orange or even brownish solid and may contain several impurities.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude product is a dark, tarry solid. | Formation of polymeric side products during the diazotization reaction, often due to poor temperature control. | 1. Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or an ethanol/water mixture) and add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly for recrystallization. 2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel may be necessary to separate the desired product from the highly colored, polar impurities. |
| Low yield after recrystallization. | - The chosen recrystallization solvent is too good, and the product remains in the mother liquor. - Too much solvent was used. - Premature crystallization during hot filtration. | - Optimize Solvent System: Test different solvents or solvent pairs. A good solvent will dissolve the compound when hot but have low solubility when cold. Consider using a solvent pair like ethanol/water or acetone/water.[1] - Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.[2] - Preheat Funnel: During hot filtration, use a pre-heated funnel to prevent the product from crystallizing prematurely. |
| Product contains unreacted 4-aminosalicylic acid. | The nitrosation reaction did not go to completion. | Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mildly acidic aqueous solution (e.g., dilute HCl, pH ~3-4). The more basic 4-aminosalicylic acid will be protonated and extracted into the aqueous layer, while the more acidic this compound remains in the organic layer. Recover the this compound from the organic layer by evaporating the solvent. |
| Presence of a more polar impurity by TLC. | Possible formation of 2,4-dihydroxybenzoic acid due to the reaction of the diazonium salt intermediate with water. | Recrystallization: This impurity may be removed by careful recrystallization, as its solubility properties will differ from the desired product. Column Chromatography: If recrystallization is insufficient, column chromatography can effectively separate the two compounds based on their polarity differences. |
| Melting point of the purified product is broad or lower than expected. | The product is still impure. | Repeat the most appropriate purification step (recrystallization, acid-base extraction, or column chromatography) based on the suspected impurities. Monitor the purity at each stage using Thin Layer Chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: While there is no single "best" solvent, polar organic solvents are a good starting point as this compound is readily soluble in them.[3] Ethanol, acetone, and mixtures of these with water are commonly effective.[1][3] The ideal solvent or solvent pair should dissolve the crude product when hot but allow for good crystal formation upon cooling. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude material.[2]
Q2: My crude this compound is an oil and won't solidify. How can I purify it?
A2: Oiling out during purification can be challenging. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound. If this fails, you can try redissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then warming until the solution is clear and allowing it to cool slowly.[2] Alternatively, column chromatography can be an effective method to purify oily products.
Q3: How can I effectively remove colored impurities from my crude this compound?
A3: For colored impurities, which are common in this synthesis, treatment with activated charcoal during recrystallization is often effective.[4] Add a small amount of charcoal to the hot solution of your crude product, boil for a few minutes, and then perform a hot filtration to remove the charcoal. The purified product should crystallize from the filtrate upon cooling. Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: Is acid-base extraction a suitable purification method for this compound?
A4: Yes, acid-base extraction can be a very effective purification technique, particularly for removing unreacted starting materials or other acidic/basic impurities.[5][6] this compound is a carboxylic acid and will be deprotonated by a base to form a water-soluble salt. This allows for its separation from neutral impurities. By carefully selecting the pH of the aqueous solution, it can also be separated from other acidic or basic compounds with different pKa values.
Q5: What are the expected impurities in the synthesis of this compound from 4-aminosalicylic acid?
A5: The synthesis of this compound via diazotization of 4-aminosalicylic acid can result in several impurities. A US patent notes that the crude product may have a "tarry appearance," suggesting the presence of polymeric byproducts.[7] Other likely impurities include unreacted 4-aminosalicylic acid and potentially 2,4-dihydroxybenzoic acid, which can form if the diazonium salt intermediate reacts with water.[8]
Experimental Protocols
Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate to boiling, with occasional swirling, until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Acid-Base Extraction for Removal of Unreacted 4-Aminosalicylic Acid
This protocol describes the separation of this compound from the more basic impurity, 4-aminosalicylic acid.
Materials:
-
Crude this compound mixture
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Dilute hydrochloric acid (HCl), pH ~3-4
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.
-
Extraction: Add the dilute HCl solution to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated 4-aminosalicylic acid).
-
Repeat Extraction: Repeat the extraction of the organic layer with the dilute HCl solution to ensure complete removal of the basic impurity.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble compounds.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Workflow for acid-base extraction purification.
References
- 1. reddit.com [reddit.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scribd.com [scribd.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: Purification of 4-Nitrosalicylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 4-nitrosalicylic acid by providing detailed troubleshooting guides and frequently asked questions (FAQs). Our focus is on the effective removal of common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a this compound synthesis?
A1: During the nitration of salicylic (B10762653) acid to produce this compound, the primary isomeric impurities formed are 3-nitrosalicylic acid and 5-nitrosalicylic acid. The formation of 6-nitrosalicylic acid is also possible but is generally less common. The relative amounts of these isomers depend on the specific reaction conditions, such as the nitrating agent, temperature, and reaction time.
Q2: What are the key physical properties I should be aware of when separating these isomers?
A2: The successful separation of nitrosalicylic acid isomers relies on exploiting the differences in their physical properties. Key properties include their melting points and solubility in various solvents.
| Property | 3-Nitrosalicylic Acid | This compound | 5-Nitrosalicylic Acid |
| Melting Point | ~148 °C (anhydrous)[1] | 235-239 °C | 228-236 °C |
| Water Solubility | Slightly soluble[1] | Slightly soluble | 1 g / 1475 mL[2] |
| General Solubility | Freely soluble in alcohol, benzene, chloroform, and ether.[1] | Soluble in polar organic solvents like ethanol (B145695) and acetone. | Quantitative data available in various solvents.[1][3] |
Q3: Which purification techniques are most effective for removing these isomeric impurities?
A3: The two primary methods for separating isomers of nitrosalicylic acid are fractional crystallization and preparative high-performance liquid chromatography (HPLC). Fractional crystallization is a cost-effective method that relies on differences in solubility, while preparative HPLC offers higher resolution for separating compounds with very similar properties.
Q4: Can I use standard recrystallization to purify this compound?
A4: Standard recrystallization can be effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent. For nitrosalicylic acid isomers, a more controlled process like fractional crystallization is often necessary to achieve high purity due to their similar chemical structures.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: The most common methods for monitoring purity are thin-layer chromatography (TLC) and analytical high-performance liquid chromatography (HPLC). HPLC provides quantitative data on the percentage of each isomer present in a sample. Comparing the melting point of your purified product to the literature value can also be a good indicator of purity.
Troubleshooting Guides
Fractional Crystallization
Issue: Low yield of purified this compound.
| Possible Cause | Suggested Solution |
| Solvent choice is not optimal. | Consult solubility data to choose a solvent where this compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold) while the impurities remain more soluble upon cooling. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your desired product in solution upon cooling. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can trap impurities within the crystals. |
| Incomplete transfer of crystals. | Ensure all crystals are transferred from the crystallization flask to the filter funnel. Rinse the flask with a small amount of the cold mother liquor to recover any remaining crystals. |
Issue: The purity of the crystallized this compound is not improving.
| Possible Cause | Suggested Solution |
| Inappropriate solvent. | The solubility difference between the isomers in the chosen solvent may be insufficient. Experiment with different solvents or solvent mixtures. |
| Co-crystallization of isomers. | The isomers may be crystallizing together. Try a different solvent system or consider using preparative HPLC for better separation. |
| Inefficient removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent on the filter to remove residual mother liquor containing the impurities. |
Preparative High-Performance Liquid Chromatography (HPLC)
Issue: Poor separation of isomeric peaks.
| Possible Cause | Suggested Solution |
| Mobile phase composition is not optimized. | Systematically vary the ratio of your organic solvent to the aqueous buffer. A shallower gradient or isocratic elution with the optimal solvent composition can improve resolution. |
| Incorrect column chemistry. | A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl or a column with a different stationary phase that can offer alternative interactions with the aromatic rings of the isomers. |
| pH of the mobile phase is not optimal. | The ionization state of the carboxylic acid and phenolic hydroxyl groups can significantly affect retention. Adjust the pH of the mobile phase to be around the pKa of the nitrosalicylic acids to maximize differences in their interactions with the stationary phase. |
Issue: Peak fronting or tailing.
| Possible Cause | Suggested Solution |
| Column overload. | You are injecting too much sample for the column size. Reduce the injection volume or the concentration of your sample. |
| Inappropriate mobile phase pH. | If the pH is close to the pKa of the analytes, you can get mixed ionization states leading to poor peak shape. Adjust the pH to be at least 1.5-2 units away from the pKa. |
| Column degradation. | The column may be losing its stationary phase. Try flushing the column or replace it if necessary. |
Experimental Protocols
Fractional Crystallization of this compound
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material. It leverages the differential solubility of the isomers in a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound containing isomeric impurities
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Analysis: Analyze the purity of the crystals by HPLC and/or melting point determination. Repeat the fractional crystallization if necessary to achieve the desired purity.
Preparative HPLC for Purification of this compound
This method is adapted from an analytical method for related compounds and should be optimized for your specific instrument and column.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient Program (starting point for optimization):
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 31 | 20 |
| 40 | 20 |
Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits) Detection Wavelength: 254 nm Injection Volume: To be determined based on loading studies, starting with a small injection and gradually increasing.
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the initial mobile phase).
-
Perform an initial analytical run to determine the retention times of the isomers.
-
Scale up to preparative injections, monitoring the backpressure.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
separation of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid from 4-Nitrosalicylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of 3-Nitrosalicylic acid and 5-Nitrosalicylic acid from 4-Nitrosalicylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3-, 4-, and 5-Nitrosalicylic acid isomers?
A1: The main challenge lies in the similar physicochemical properties of these positional isomers. They often exhibit comparable solubilities in common solvents and have close retention times in chromatography, making their separation difficult.
Q2: Which separation techniques are most effective for these isomers?
A2: The most commonly employed and effective techniques are fractional crystallization and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the scale of the separation, the required purity, and the available equipment.
Q3: Is there a significant difference in the solubility of the three isomers?
A3: Yes, there are exploitable differences in solubility. For instance, 3-Nitrosalicylic acid is generally more soluble in hot water than 5-Nitrosalicylic acid.[1] While specific data for this compound in direct comparison is limited, its solubility in polar organic solvents like ethanol (B145695) and acetone (B3395972) is documented.[2] The separation of ortho- and para-nitrobenzoic acid, analogous compounds, relies on the significantly higher solubility of the ortho-isomer in water.[3]
Q4: Can Liquid-Liquid Extraction be used for this separation?
A4: Liquid-liquid extraction is a viable technique for separating acidic compounds from neutral or basic impurities.[4][5] However, separating a mixture of acidic isomers like the nitrosalicylic acids using this method alone is challenging due to their similar pKa values. It can be a useful step in a broader purification strategy to remove non-acidic impurities.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Co-crystallization of isomers, leading to poor separation.
-
Possible Cause: The solvent system is not selective enough, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For nitroaromatic compounds, ethanol or methanol (B129727) are good starting points.[6] A solvent should ideally dissolve one isomer well at high temperatures while the others remain less soluble.
-
Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Slow cooling promotes the formation of purer crystals.
-
Seeding: Introduce a small, pure crystal of the desired isomer to the supersaturated solution to encourage its selective crystallization.
-
Iterative Crystallization: If a single crystallization step is insufficient, perform multiple recrystallization steps, analyzing the purity of each fraction.
-
Issue 2: "Oiling out" of the product instead of crystallization.
-
Possible Cause: The solution is too concentrated, or the boiling point of the solvent is significantly higher than the melting point of the solute.
-
Troubleshooting Steps:
-
Dilute the Solution: Re-heat the mixture until the oil dissolves and add more solvent to decrease the concentration.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution or co-elution of isomer peaks.
-
Possible Cause: The stationary phase or mobile phase is not providing enough selectivity for the isomers.
-
Troubleshooting Steps:
-
Column Selection: For aromatic positional isomers, consider using a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase instead of a standard C18 column. These phases offer alternative selectivities, such as π-π interactions, which can improve the separation of aromatic compounds.
-
Mobile Phase Optimization:
-
Solvent Type: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.
-
pH Adjustment: Since these are acidic compounds, adjusting the pH of the mobile phase with an additive like formic acid or phosphoric acid can significantly impact their retention and selectivity.[7]
-
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
Issue 2: Peak tailing.
-
Possible Cause: Secondary interactions between the acidic analytes and the silica (B1680970) support of the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol (B1196071) groups on the silica surface.
-
Low pH: Operating at a low pH (e.g., using 0.1% formic acid) can suppress the ionization of the silanol groups and reduce peak tailing.
-
Column Choice: Use an end-capped column or a column with a base-deactivated silica stationary phase.
-
Experimental Protocols
Protocol 1: Separation of 3- and 5-Nitrosalicylic Acid by Fractional Crystallization
This protocol is based on the observed solubility differences between 3- and 5-nitrosalicylic acid.
Methodology:
-
Dissolution: Dissolve the mixture of 3- and 5-nitrosalicylic acid in a minimum amount of boiling water. 3-nitrosalicylic acid is more soluble in hot water than the 5-nitro isomer.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization of 5-Nitrosalicylic Acid: Allow the filtrate to cool slowly to room temperature. The less soluble 5-nitrosalicylic acid will crystallize out first.
-
First Filtration: Collect the crystals of 5-nitrosalicylic acid by vacuum filtration and wash with a small amount of cold water.
-
Crystallization of 3-Nitrosalicylic Acid: Take the filtrate from the first filtration and cool it further in an ice bath to induce the crystallization of the more soluble 3-nitrosalicylic acid.
-
Second Filtration: Collect the crystals of 3-nitrosalicylic acid by vacuum filtration and wash with a small amount of ice-cold water.
-
Purity Analysis: Analyze the purity of both fractions using HPLC or melting point analysis. Repeat the crystallization process for each fraction if the desired purity is not achieved.
Protocol 2: Separation of 3-, 4-, and 5-Nitrosalicylic Acid by HPLC
This protocol is a proposed method based on established techniques for separating nitroaromatic acids and related positional isomers.
Methodology:
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase starting composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use an HPLC system with a UV detector. A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced selectivity of aromatic isomers.
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase it over 20-30 minutes. A shallow gradient is crucial for separating closely related isomers.
-
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Peak Identification: If pure standards are available, inject them individually to determine the retention time of each isomer.
-
Preparative Scale-up: Once the analytical method is optimized, it can be scaled up to a preparative HPLC system to isolate larger quantities of each isomer.
Data Presentation
Table 1: Solubility of Nitrosalicylic Acid Isomers
| Isomer | Solvent | Temperature (°C) | Solubility (g/100mL) | Reference |
| 3-Nitrosalicylic Acid | Water | 25 | ~0.2 | [8] |
| 3-Nitrosalicylic Acid | Ethanol | 25 | ~10 | [8] |
| 3-Nitrosalicylic Acid | Acetonitrile | 25 | ~7 | [8] |
| 5-Nitrosalicylic Acid | Water | 25 | ~0.1 | [9] |
| 5-Nitrosalicylic Acid | Ethanol | 25 | ~5 | [9] |
| 5-Nitrosalicylic Acid | Acetonitrile | 25 | ~6 | [9] |
| This compound | Water | Room Temp. | Sparingly Soluble | [2] |
| This compound | Ethanol | Room Temp. | Soluble | [2] |
| This compound | Acetone | Room Temp. | Soluble | [2] |
Table 2: HPLC Method Parameters for Isomer Separation
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 60% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the separation of nitrosalicylic acid isomers by fractional crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. quora.com [quora.com]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Hydroxy-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Nitrosalicylic Acid
Welcome to the technical support center for the synthesis of 4-Nitrosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, particularly concerning the formation of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to byproduct formation during the synthesis of this compound from 2-amino-4-nitrobenzoic acid via diazotization and subsequent hydrolysis.
Q1: My reaction mixture has a dark, tarry appearance, and the yield of this compound is low. What are the likely byproducts?
A1: The formation of a tarry residue is a common issue in the diazotization of aminobenzoic acids, often leading to reduced yields and purification challenges.[1] While the exact composition of this "tar" can be complex and variable, it is generally understood to consist of a mixture of polymeric and phenolic compounds.
-
Phenolic Byproducts: Diazonium salts are susceptible to various side reactions. In the aqueous acidic environment of the reaction, unwanted coupling reactions between the diazonium salt and the desired product (this compound) or other phenolic species can occur. These reactions can lead to the formation of colored azo compounds, which contribute to the dark appearance of the reaction mixture.
-
Polymeric Materials: Uncontrolled decomposition of the diazonium salt can initiate polymerization reactions, resulting in the formation of high molecular weight, insoluble materials.
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step. Diazonium salts are thermally unstable, and higher temperatures can lead to their decomposition and the formation of unwanted byproducts.
-
Acid Concentration: Ensure the correct concentration of the mineral acid (e.g., sulfuric acid) is used. Insufficient acidity can lead to the formation of diazoamino compounds, which can further react to form colored impurities.
-
Rate of Addition: Add the sodium nitrite (B80452) solution slowly and with vigorous stirring to ensure localized overheating is minimized and the nitrous acid is consumed as it is formed.
Q2: I've noticed a byproduct with a similar but distinct chromatographic profile to this compound. What could it be?
A2: Besides the tarry materials, more discrete byproducts can also form. Based on analogous reactions with other aminobenzoic acids, potential byproducts could include:
-
Isomeric Nitrosalicylic Acids: While the starting material is 2-amino-4-nitrobenzoic acid, trace impurities in the starting material or slight rearrangements could potentially lead to the formation of other isomers, though this is less common.
-
Decarboxylated Byproducts: Under harsh acidic conditions and elevated temperatures, decarboxylation of the salicylic (B10762653) acid moiety might occur, leading to nitrophenols.
-
Products of Incomplete Reaction: Unreacted 2-amino-4-nitrobenzoic acid or the intermediate diazonium salt may be present if the reaction does not go to completion.
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the optimal time at the recommended temperature to ensure complete conversion of the starting material.
-
Purity of Starting Materials: Use high-purity 2-amino-4-nitrobenzoic acid to minimize the introduction of isomeric impurities from the start.
-
Analytical Monitoring: Use techniques like HPLC or TLC to monitor the progress of the reaction and identify the presence of byproducts.
Q3: How can I improve the purity of my this compound and remove the byproducts?
A3: Purification of this compound, especially when tarry byproducts are present, requires careful procedural steps.
-
Filtration: After the reaction is complete, the crude product is typically collected by filtration. Washing the filter cake thoroughly with cold water can help remove residual acids and some water-soluble impurities.
-
Recrystallization: This is a crucial step for purification. A common method involves dissolving the crude product in a suitable solvent (e.g., aqueous ethanol) and allowing it to recrystallize. This process can effectively remove many of the colored and tarry impurities, which will either remain in the mother liquor or can be filtered off hot.
-
Activated Charcoal Treatment: If the recrystallized product is still colored, treating the hot solution with a small amount of activated charcoal before filtration can help adsorb colored impurities.
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound (2-hydroxy-4-nitrobenzoic acid) adapted from established procedures.[1]
Materials:
-
2-amino-4-nitrobenzoic acid
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Copper (II) Sulfate (B86663)
-
Distilled Water
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 2-amino-4-nitrobenzoic acid in well-cooled concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C.
-
Slowly add finely powdered sodium nitrite in portions while stirring vigorously. Continue stirring for 1.5 hours at the same temperature.
-
-
Hydrolysis:
-
Prepare a warm aqueous solution of copper (II) sulfate (approximately 80 °C).
-
Pour the cold diazonium salt solution into the warm copper sulfate solution. The temperature of the mixture will rise, and nitrogen gas will evolve.
-
Control the addition rate to manage the effervescence.
-
After the addition is complete, heat the mixture to ensure the complete decomposition of the diazonium salt.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the crude this compound and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Currently, specific quantitative data on byproduct formation in the synthesis of this compound is not widely available in the reviewed literature. The primary descriptions are qualitative, such as the formation of "tarry" substances.[1] Researchers are encouraged to use analytical techniques like HPLC and LC-MS to quantify the purity of their product and identify any byproducts.
| Parameter | Ideal Outcome | Common Issue | Potential Cause |
| Appearance | Pale yellow crystalline solid | Dark, tarry solid | Formation of polymeric and phenolic byproducts |
| Yield | High | Low | Side reactions, product loss during purification |
| Purity (by HPLC) | >98% | Presence of multiple peaks | Incomplete reaction, byproduct formation |
Logical Workflow for Troubleshooting Byproduct Formation
The following diagram illustrates the logical relationship between reaction conditions and the potential for byproduct formation.
References
troubleshooting low yield in the nitrosation of 4-aminosalicylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with the nitrosation of 4-aminosalicylic acid (4-ASA), with a primary focus on overcoming low reaction yields.
Troubleshooting Guide: Low Yield in 4-ASA Nitrosation
Low yield in the nitrosation of 4-aminosalicylic acid to its corresponding diazonium salt is a common issue. This guide provides a systematic approach to identifying and resolving the potential causes.
Q1: My nitrosation reaction has a significantly lower yield than expected. What are the most common causes?
A1: Low yield in 4-ASA nitrosation can typically be attributed to one or more of the following factors:
-
Decomposition of the Diazonium Salt: The diazonium salt of 4-ASA is inherently unstable and can readily decompose, especially at elevated temperatures. Maintaining a strict temperature range of 0-5°C throughout the reaction is critical.[1]
-
Improper pH Control: The pH of the reaction medium is crucial. While an acidic environment is necessary for the formation of the nitrosating agent (nitrous acid) from sodium nitrite (B80452), a pH that is too low can lead to the protonation of the primary amine group of 4-ASA, reducing its nucleophilicity and hindering the reaction.[2][3] Conversely, a pH that is too high can also be detrimental. The optimal pH for nitrosation is generally in the range of 3-5.[4]
-
Side Reactions: The structure of 4-ASA, containing a phenolic hydroxyl group and a carboxylic acid group, makes it susceptible to side reactions. These can include ring nitration or reactions at the other functional groups, consuming the starting material and reducing the yield of the desired diazonium salt.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, poor mixing, or incorrect stoichiometry of reactants.
-
Oxidation of the Starting Material: The amino group of 4-aminosalicylic acid can be susceptible to oxidation by the nitrosating agent, especially under non-optimal conditions, leading to the formation of colored byproducts and a reduction in yield.
Q2: I observe a dark discoloration of my reaction mixture. What does this indicate?
A2: A dark reaction mixture is often an indication of decomposition of the diazonium salt or the occurrence of side reactions, such as oxidation of the phenolic group or the formation of azo coupling byproducts if any unreacted amine is present. To mitigate this, ensure slow, dropwise addition of the sodium nitrite solution to the cooled 4-ASA solution with vigorous stirring to prevent localized overheating and high concentrations of the nitrosating agent.
Q3: How can I confirm the formation of the diazonium salt and estimate its yield?
A3: The formation of the diazonium salt can be confirmed indirectly by a coupling reaction. A small aliquot of the reaction mixture can be added to a cold solution of a coupling agent, such as 2-naphthol (B1666908) in an alkaline solution. The immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt.[5] For a more quantitative assessment, a diazotization titration can be performed. This involves titrating the primary aromatic amine with a standardized sodium nitrite solution, where the endpoint is detected using an external indicator like starch-iodide paper, which turns blue in the presence of excess nitrous acid.[6]
Q4: Can I isolate the 4-ASA diazonium salt for later use?
A4: It is generally not recommended to isolate the diazonium salt of 4-aminosalicylic acid, as it is unstable and potentially explosive when dry.[6] Diazonium salts are typically prepared in situ and used immediately in the subsequent reaction step.[1][7] If isolation is absolutely necessary, it should be done with extreme caution, and the salt should be kept cold and protected from light, shock, and friction.
Frequently Asked Questions (FAQs)
What is the optimal temperature for the nitrosation of 4-aminosalicylic acid? The optimal temperature is between 0°C and 5°C. This low temperature is crucial to ensure the stability of the resulting diazonium salt and prevent its decomposition.[1]
What is the role of the strong acid in this reaction? A strong mineral acid, such as hydrochloric acid or sulfuric acid, serves two main purposes. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the active nitrosating agent.[8] Second, it maintains an acidic pH to facilitate the reaction.
Are there any common side products I should be aware of? A significant side product can be 4-hydroxy-2-carboxybenzoic acid (a derivative of salicylic (B10762653) acid), formed from the nucleophilic attack of water on the diazonium salt, which is a common decomposition pathway.[9][10] Additionally, other byproducts from ring nitration or oxidation can occur.
How does the concentration of reactants affect the yield? While specific quantitative data for 4-ASA is limited, in general, using a slight excess of sodium nitrite can ensure the complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions. The concentration of 4-ASA should be managed to ensure it remains in solution under the acidic conditions.
Can I use a different nitrosating agent? While sodium nitrite in the presence of a strong acid is the most common method, other nitrosating agents like alkyl nitrites (e.g., tert-butyl nitrite) can be used, particularly in organic solvents.[3]
Experimental Protocols
Protocol 1: General Procedure for the Nitrosation of 4-Aminosalicylic Acid (In Situ Use)
Materials:
-
4-Aminosalicylic acid (4-ASA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of 4-aminosalicylic acid in a dilute solution of hydrochloric acid.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C, with continuous stirring.
-
In a separate container, prepare a solution of sodium nitrite in cold distilled water. A slight molar excess (e.g., 1.1 equivalents) relative to the 4-ASA is typically used.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-ASA solution. It is critical to maintain the temperature below 5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
The resulting cold solution containing the 4-aminosalicylic acid diazonium salt is now ready for immediate use in a subsequent coupling reaction.
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 0-5°C | > 5°C: Rapid decomposition of diazonium salt, leading to low yield and byproducts. |
| pH | Acidic (Optimal ~3-5) | Too low: Protonation of amine, reducing reactivity. Too high: Formation of diazotate ions and other side reactions. |
| NaNO₂ Stoichiometry | 1.0 - 1.2 equivalents | < 1.0 eq: Incomplete conversion of 4-ASA. > 1.2 eq: Increased risk of side reactions. |
| Addition of NaNO₂ | Slow, dropwise | Rapid addition: Localized overheating and high concentration, leading to decomposition and side reactions. |
| Stirring | Vigorous and constant | Poor mixing: Inefficient heat transfer and localized concentration gradients, causing side reactions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yield in the nitrosation of 4-aminosalicylic acid.
Nitrosation Reaction Pathway and Potential Side Reactions
Caption: The chemical pathway for the nitrosation of 4-ASA and potential side reactions leading to yield loss.
References
- 1. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers [mdpi.com]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. scirp.org [scirp.org]
optimizing reaction conditions for 4-Nitrosalicylic acid synthesis
Welcome to the technical support center for the synthesis of 4-Nitrosalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the nitrosation of 4-aminosalicylic acid. This reaction proceeds via the formation of a diazonium salt intermediate under acidic conditions at low temperatures.[1]
Q2: What are the key reagents required for this synthesis?
A2: The essential reagents are 4-aminosalicylic acid, sodium nitrite (B80452), and a mineral acid, typically hydrochloric acid or sulfuric acid, to create the acidic environment necessary for the formation of nitrous acid in situ.[1]
Q3: Why is temperature control critical during the reaction?
A3: Low temperatures, typically between 0-5 °C, are crucial to ensure the stability of the diazonium salt intermediate.[2] At higher temperatures, diazonium salts are prone to decomposition, which can lead to the formation of unwanted byproducts and a lower yield of the desired this compound.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a white to pale brown crystalline powder.[3] It has limited solubility in water but is more soluble in organic solvents.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Diazonium salts can be explosive when isolated and dry, so they are almost always used in solution. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn. This compound itself is considered moderately toxic if ingested or inhaled and can cause skin and eye irritation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete diazotization of the starting material. 2. Decomposition of the diazonium salt intermediate due to elevated temperatures. 3. Incorrect pH of the reaction mixture. | 1. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of 4-aminosalicylic acid to allow for complete reaction. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice bath. 3. Verify that the reaction medium is sufficiently acidic for the formation of nitrous acid. |
| Formation of a Dark-Colored, Tarry Product | 1. Side reactions due to the instability of the diazonium salt. 2. Presence of impurities in the starting materials. | 1. Ensure rigorous temperature control throughout the reaction. 2. Use high-purity starting materials. Consider recrystallizing the 4-aminosalicylic acid if its purity is questionable. |
| Difficulty in Isolating the Product | 1. The product may be partially soluble in the reaction mixture. 2. Premature decomposition of the product during workup. | 1. After the reaction is complete, carefully adjust the pH to precipitate the product. 2. Perform the workup and filtration steps promptly and at a low temperature. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or ensure a slight molar excess of sodium nitrite. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC). |
| Product Shows Impurities After Isolation | Inefficient purification. | Recrystallize the crude product from a suitable solvent. Water or ethanol-water mixtures are often effective for purifying salicylic (B10762653) acid derivatives.[4] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from the established procedure for the diazotization of aromatic amines.
Materials and Reagents:
-
4-Aminosalicylic acid (4-ASA)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Crushed ice
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Preparation of the 4-Aminosalicylic Acid Solution:
-
In a beaker, dissolve a specific molar amount of 4-aminosalicylic acid in a sufficient volume of dilute hydrochloric acid. Gentle warming may be necessary to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate container, prepare a solution of sodium nitrite in cold distilled water. A slight molar excess (e.g., 1.1 equivalents) relative to the 4-aminosalicylic acid is recommended.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cooled and stirring solution of 4-aminosalicylic acid.
-
It is critical to maintain the temperature of the reaction mixture below 5 °C throughout the addition to prevent the decomposition of the formed diazonium salt.
-
-
Reaction Completion and Product Formation:
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
-
The diazonium salt will then react in situ to form this compound. The product may precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any residual acid and inorganic salts.
-
For further purification, recrystallize the crude this compound from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | [5] |
| Molecular Weight | 183.12 g/mol | [5] |
| Appearance | White to pale brown crystalline powder | [3] |
| Melting Point | 235-239 °C | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol and acetone | [1] |
| pKa | 2.11 ± 0.13 | [1] |
Table 2: Typical Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molar Ratio | Typical Quantity (for 10 mmol scale) |
| 4-Aminosalicylic acid | 1.0 | 1.53 g |
| Sodium Nitrite | 1.1 | 0.76 g |
| Concentrated HCl | Excess | ~3-4 mL |
| Water | Solvent | As needed |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: 4-Nitrosalicylic Acid Stability and Degradation
Welcome to the Technical Support Center for 4-Nitrosalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound, focusing on unexpected observations that may indicate degradation.
Q1: My this compound powder, which was initially a white to pale yellow color, has turned brownish. What could be the cause?
A1: A color change from white/pale yellow to brown is a common indicator of degradation. This can be caused by several factors:
-
Exposure to Light: this compound, like many nitroaromatic compounds, can be susceptible to photodegradation. Ensure the compound is stored in an amber or opaque container to protect it from light.
-
Elevated Temperatures: Thermal degradation can lead to discoloration. Store the compound in a cool place as recommended on the safety data sheet (SDS), typically at room temperature in a dry, dark location.[1][2] Upon heating, it may decompose and emit toxic nitrogen oxide vapors.[1]
-
Chemical Incompatibility: Contact with incompatible materials, such as strong oxidizing agents or bases, can cause degradation and color change. Ensure that storage containers and handling equipment are made of inert materials.
Q2: I am observing poor solubility of this compound in a solvent in which it was previously soluble. Could this be related to degradation?
A2: Yes, a change in solubility can indicate the formation of degradation products, which may have different solubility profiles. Degradation can lead to the formation of polymeric materials or other less soluble compounds. It is advisable to use fresh, properly stored this compound for your experiments and to characterize the insoluble material if possible.
Q3: My analytical chromatogram (e.g., HPLC) of a this compound sample shows unexpected peaks. How can I determine if these are degradation products?
A3: The appearance of new peaks in a chromatogram is a strong indication of degradation or the presence of impurities. To confirm if these are degradation products, you can perform a forced degradation study. By intentionally exposing a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light), you can generate its degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help identify the unknown peaks. A stability-indicating analytical method should be developed to separate and quantify the active ingredient from any degradation products.
Q4: During a reaction involving this compound, I am getting a lower than expected yield of my desired product. Could degradation of the starting material be the issue?
A4: Absolutely. If this compound degrades under the reaction conditions (e.g., high temperature, extreme pH), the effective concentration of the starting material will be reduced, leading to a lower yield. It is important to consider the stability of this compound under your specific reaction conditions. You may need to adjust the reaction parameters, such as temperature or pH, or choose alternative reagents to minimize degradation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of this compound.
Q5: What are the optimal storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances such as strong oxidizing agents and bases.
Q6: What are the likely degradation pathways for this compound?
A6: Based on the structure of this compound and the behavior of related compounds, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the ester-like linkage of the carboxylic acid group could be susceptible to hydrolysis, although this is generally less common for aromatic carboxylic acids. More likely is the influence of pH on the overall stability and reactivity of the molecule.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in nitroaromatic compounds, potentially leading to the reduction of the nitro group or polymerization.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form 4-nitrophenol (B140041) is a likely degradation pathway, by analogy to salicylic (B10762653) acid.[3] Decomposition can also lead to the release of nitrogen oxides.[1]
-
Oxidation: While the nitro group makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack, the phenolic hydroxyl group can be susceptible to oxidation.
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The reduction of 5-Nitrosalicylic acid to 5-Aminosalicylic acid has been reported, suggesting a similar transformation is possible for the 4-nitro isomer.
Q7: Is this compound sensitive to pH?
A7: Yes, the stability of this compound can be pH-dependent. The presence of both an acidic carboxylic acid group and a phenolic hydroxyl group means the molecule's ionization state will change with pH. Extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions. It is crucial to control the pH in aqueous solutions containing this compound.
Q8: What are the potential degradation products of this compound?
A8: While specific degradation products for this compound are not extensively documented in the literature, based on the potential degradation pathways, likely products could include:
-
4-Nitrophenol: From thermal decarboxylation.
-
4-Aminosalicylic acid: From the reduction of the nitro group.
-
Products of ring hydroxylation or oxidation: From oxidative degradation.
-
Polymeric materials: From photolytic or other radical-induced reactions.
-
2,4-Dihydroxybenzoic acid: One source mentions that 2-hydroxy-4-nitrobenzoic acid (a synonym for this compound) is metabolized to 2,4-dihydroxybenzoic acid.[1][2]
Q9: How can I monitor the degradation of this compound?
A9: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is the most common technique.[4][5] This method should be capable of separating the intact this compound from all its potential degradation products. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to help identify the unknown degradation products.[6][7]
Q10: Are there any known incompatibilities with common pharmaceutical excipients?
-
Basic excipients: These could react with the acidic carboxylic acid and phenolic hydroxyl groups, potentially leading to salt formation and subsequent degradation.
-
Reducing agents: These could reduce the nitro group.
-
Oxidizing agents: These could oxidize the phenolic hydroxyl group.
-
Hygroscopic excipients: Moisture can facilitate hydrolytic degradation. It is always recommended to perform compatibility studies with selected excipients during formulation development.[8][9]
Section 3: Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on this compound. These protocols are intended as a starting point and may require optimization based on experimental observations.
Protocol 3.1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of an analytical method.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with UV/PDA detector and possibly a mass spectrometer (MS)
-
Photostability chamber
-
Oven
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer a known volume of the stock solution into a suitable container (e.g., vial).
-
After exposure to the stress condition for a specified time, neutralize the sample if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the stressed samples, a control sample (unstressed), and a blank (stress medium without the drug) by a suitable stability-indicating HPLC/UPLC method.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[10] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl at 80°C.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH at 60°C.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Analyze the powder by dissolving it in a suitable solvent.
-
-
Photodegradation (Solid and Solution State):
-
Expose a thin layer of this compound powder and a solution of the compound to light in a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Table 1: Example Quantitative Data Summary for Forced Degradation
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Total Impurities/Degradants | Major Degradation Product (Hypothetical RRT) |
| 0.1 N HCl | 24 | 60 | 95.2 | 4.8 | 1.25 |
| 0.1 N NaOH | 24 | RT | 88.5 | 11.5 | 0.85 |
| 3% H₂O₂ | 24 | RT | 92.1 | 7.9 | 1.10 |
| Thermal (Solid) | 48 | 80 | 85.7 | 14.3 | 0.95 (Potential 4-Nitrophenol) |
| Photolytic (Solution) | - | 25 | 89.3 | 10.7 | Multiple peaks |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study of this compound.
Diagram 3: Troubleshooting Logic for Discolored this compound
Caption: A logical troubleshooting guide for identifying the cause of discoloration in this compound.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 619-19-2 [chemicalbook.com]
- 3. organic chemistry - Decarboxylation of Salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. biomedres.us [biomedres.us]
- 6. TiO2 and N-TiO2-photocatalytic degradation of salicylic acid in water: characterization of transformation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. colorcon.com [colorcon.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ema.europa.eu [ema.europa.eu]
identifying impurities in 4-Nitrosalicylic acid via spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrosalicylic acid. The focus is on identifying impurities using various spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which is often the nitration of salicylic (B10762653) acid. These impurities include:
-
Positional Isomers: 3-Nitrosalicylic acid and 5-Nitrosalicylic acid are frequently observed byproducts of the nitration reaction.
-
Starting Material: Unreacted salicylic acid may be present.
-
Reduction Product: 4-Aminosalicylic acid can be present due to the reduction of the nitro group.
Q2: Which spectroscopic techniques are most suitable for identifying these impurities?
A2: A combination of spectroscopic and chromatographic techniques is often employed for comprehensive impurity profiling. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the isomers and other impurities before spectroscopic identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to differentiate between isomers and identify other impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the impurities and can help in structural elucidation through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups and can help distinguish between the parent compound and certain impurities, like 4-Aminosalicylic acid, which has a primary amine group.
-
UV-Vis Spectroscopy: Can be used for quantitative analysis and to provide some initial information, though it is less specific for structural elucidation compared to NMR or MS.
Q3: How can I differentiate between the 3-, 4-, and 5-Nitrosalicylic acid isomers using spectroscopy?
A3: ¹H NMR spectroscopy is particularly powerful for this purpose. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons of each isomer. Mass spectrometry will show the same molecular weight for all three isomers, but their fragmentation patterns might differ slightly. HPLC is essential to separate these isomers before individual characterization.
Q4: My this compound sample has a brownish or yellowish color. Does this indicate impurities?
A4: Pure this compound is typically a white to pale yellow crystalline powder.[1][2] A darker color, such as orange or brown, can be an indication of the presence of impurities, possibly nitroaromatic compounds or degradation products.[2] However, color alone is not a definitive test for purity and should be confirmed with spectroscopic analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
Symptom: Your ¹H NMR spectrum of this compound shows more aromatic signals than expected.
Possible Cause: Presence of positional isomers (3-Nitrosalicylic acid or 5-Nitrosalicylic acid) or other aromatic impurities.
Troubleshooting Steps:
-
Analyze the Aromatic Region: Compare the observed chemical shifts and coupling patterns in the aromatic region of your spectrum with the data provided in Table 1.
-
Check for Isomer Patterns:
-
3-Nitrosalicylic acid: Look for a distinct set of three aromatic protons with specific coupling constants.
-
5-Nitrosalicylic acid: This isomer will also have a unique pattern of three aromatic protons.
-
-
Look for Starting Material: Salicylic acid will have a different set of four aromatic protons.
-
Consider 4-Aminosalicylic acid: This impurity will have three aromatic protons with chemical shifts influenced by the electron-donating amino group.
-
Perform 2D NMR: If the 1D spectrum is complex, a 2D COSY experiment can help to identify the coupling networks of the different aromatic spin systems, confirming the presence of multiple species.
Issue 2: Mass Spectrum Shows Expected Molecular Ion but Fails Purity Assays
Symptom: The mass spectrum shows a clear peak at m/z 183, corresponding to the molecular weight of this compound, but other analytical tests (e.g., HPLC, melting point) suggest the sample is impure.
Possible Cause: The sample contains isomers (3- or 5-Nitrosalicylic acid) which have the same molecular weight as this compound.
Troubleshooting Steps:
-
Utilize a Chromatographic Separation: It is crucial to use a technique like HPLC-UV to separate the isomers before they enter the mass spectrometer. This will allow you to see distinct peaks for each isomer.
-
Analyze Fragmentation Patterns: While the molecular ions are the same, the fragmentation patterns of the isomers in tandem MS (MS/MS) might show subtle differences that can aid in their identification.
-
Correlate with Other Techniques: Combine the MS data with NMR and IR data to confirm the identities of the separated components.
Issue 3: Broad Peak in the IR Spectrum around 3300-3500 cm⁻¹
Symptom: The IR spectrum of your this compound sample shows a broad absorption band in the 3300-3500 cm⁻¹ region, which is not characteristic of the pure compound.
Possible Cause: Presence of 4-Aminosalicylic acid or water.
Troubleshooting Steps:
-
Look for N-H Stretching: The presence of two bands in this region is characteristic of the symmetric and asymmetric N-H stretching of a primary amine, strongly suggesting the presence of 4-Aminosalicylic acid.
-
Consider O-H Stretching of Water: A very broad, single peak in this region could indicate the presence of moisture in the sample.
-
Confirm with Other Techniques: Use NMR to look for the characteristic signals of 4-Aminosalicylic acid or perform a Karl Fischer titration to quantify the water content.
Impurity Spectral Data
The following tables summarize the key spectroscopic data for this compound and its common impurities.
Table 1: ¹H NMR Data (Aromatic Region) in DMSO-d₆
| Compound | Proton 1 (ppm) | Proton 2 (ppm) | Proton 3 (ppm) |
| This compound | δ ~8.1 (d) | δ ~7.9 (dd) | δ ~7.2 (d) |
| 3-Nitrosalicylic acid | δ ~8.18 (dd) | δ ~8.14 (dd) | δ ~7.10 (t) |
| 5-Nitrosalicylic acid | δ ~8.6 (d) | δ ~8.3 (dd) | δ ~7.2 (d) |
| 4-Aminosalicylic acid | δ ~7.46 (d) | δ ~6.12 (dd) | δ ~6.01 (d) |
Table 2: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 183 | 165, 137, 119 |
| 3-Nitrosalicylic acid | 183 | 165, 137, 107 |
| 5-Nitrosalicylic acid | 183 | 165, 137, 108 |
| 4-Aminosalicylic acid | 153 | 136, 108, 92 |
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | N-H Stretch (Amine) |
| This compound | ~3200-2500 (broad) | ~1700-1680 | ~1530 | ~1350 | - |
| 3-Nitrosalicylic acid | ~3200-2500 (broad) | ~1700-1680 | ~1540 | ~1360 | - |
| 5-Nitrosalicylic acid | ~3200-2500 (broad) | ~1700-1680 | ~1520 | ~1340 | - |
| 4-Aminosalicylic acid | ~3200-2500 (broad) | ~1650 | - | - | ~3490, ~3380 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).
-
Cap the NMR tube and label it appropriately.
Protocol 2: Analysis by Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
-
Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Protocol 3: Analysis by Direct Infusion Mass Spectrometry
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µM in the same solvent.[4]
-
Load the diluted sample into a syringe.
-
Place the syringe in a syringe pump connected to the mass spectrometer's ion source.
-
Infuse the sample directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the desired mass range.
Protocol 4: Analysis by UV-Vis Spectroscopy
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution) of a known concentration.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the unknown sample solution.
-
A calibration curve can be constructed by plotting absorbance versus concentration for the standards, which can then be used to determine the concentration of the unknown sample.
Visualized Workflows
Caption: Experimental workflow for impurity identification in this compound.
Caption: Troubleshooting logic for identifying impurities in this compound.
References
- 1. This compound CAS#: 619-19-2 [m.chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Technical Support Center: Prevention of Dinitrated Byproducts
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of dinitrated byproducts during aromatic nitration reactions.
Troubleshooting Guide
This guide addresses common issues encountered during nitration, offering potential causes and solutions in a question-and-answer format.
Issue 1: My reaction is producing significant amounts of dinitrated or trinitrated byproducts.
Question: I am observing the formation of multiple nitro-substituted products in my reaction mixture. How can I favor mononitration?
Answer: Over-nitration is a common challenge, particularly with activated aromatic rings.[1][2] Several factors can be adjusted to enhance selectivity for the desired mononitrated product:
-
Temperature Control: Nitration reactions are highly exothermic.[1] Elevated temperatures increase the reaction rate and can lead to multiple nitrations. It is crucial to maintain a low reaction temperature, often below 50°C for benzene (B151609).[1][3] For highly activated substrates, even lower temperatures (e.g., 0-5°C) are recommended.[1][2]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitration events.[2][4] Employing a stoichiometric amount or only a small molar excess of the nitrating agent can help to limit the extent of nitration.[4][5]
-
Reaction Time: Prolonged reaction times can lead to the nitration of the initially formed mononitrated product.[1] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and to quench the reaction once the starting material has been consumed.[1]
-
Order of Addition: For highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and control the reaction.[1]
Issue 2: The nitration of my activated aromatic substrate is uncontrollable, leading to decomposition or a complex mixture of products.
Question: My substrate contains a strong activating group (e.g., -OH, -NH2), and the reaction is too vigorous, resulting in tar formation. What should I do?
Answer: Highly activated substrates are particularly susceptible to over-nitration and oxidative side reactions.[2][6] The following strategies can be employed for a more controlled reaction:
-
Use of Protecting Groups: For highly activated substrates like aniline (B41778) or phenols, direct nitration can be difficult to control.[2][7] A common strategy is to protect the activating group to reduce its activating effect. For example, an amino group (-NH2) can be acetylated to form an amide, which is a less powerful activating group.[1][2][7] After nitration, the protecting group can be removed.
-
Milder Nitrating Agents: Instead of the aggressive mixed acid (HNO3/H2SO4), consider using milder nitrating agents.[2] Options include:
-
Bismuth subnitrate and thionyl chloride have been shown to be effective for the selective mononitration of phenols.[8]
-
Zeolite β as a catalyst with a stoichiometric amount of nitric acid and acetic anhydride (B1165640) offers a mild and highly regioselective method for nitrating simple aromatic compounds.[5]
-
Dinitrogen pentoxide (N2O5) can be a more environmentally friendly and stoichiometric nitrating agent.[1][9]
-
A recently developed N-nitropyrazole reagent allows for controllable mononitration or dinitration by manipulating reaction conditions.[10]
-
Issue 3: I am getting an undesired isomer distribution in my product mixture.
Question: The regioselectivity of my nitration is poor, yielding a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve this?
Answer: While the directing effect of substituents on the aromatic ring is the primary determinant of regioselectivity, reaction conditions can also influence the isomer ratio.[1][7]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent system can influence isomer distribution. For instance, nitration of toluene (B28343) using zeolite β as a catalyst yields a high proportion of the para-isomer.[5]
-
Temperature: Temperature can have a modest effect on the isomer distribution.[1] For example, in the nitration of toluene, lower temperatures favor the formation of the ortho- and para-isomers over the meta-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration?
A1: Over-nitration is primarily caused by a combination of factors that increase the reactivity of the aromatic system and the concentration of the active nitrating species. Key factors include:
-
Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and more susceptible to multiple nitrations.[2]
-
Reaction Temperature: Higher temperatures increase the reaction rate, often favoring multiple substitutions.[2]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent increases the probability of multiple nitration events.[2]
Q2: How can I monitor the progress of my nitration reaction to avoid dinitration?
A2: Regularly monitoring the reaction is crucial. Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for tracking the consumption of the starting material and the formation of the mononitrated product.[1] Once the starting material is no longer detected, the reaction should be promptly quenched to prevent further nitration of the desired product.
Q3: Are there alternative, less harsh nitrating agents I can use?
A3: Yes, several milder nitrating systems can provide better control and selectivity. These include:
-
Bismuth subnitrate/thionyl chloride for phenols.[8]
-
Zeolite-catalyzed nitration with nitric acid and acetic anhydride.[5]
-
N-nitropyrazole based reagents.[10]
Q4: Can protecting groups be used to prevent di-nitration?
A4: Yes, protecting groups are a valuable strategy, especially for highly activated substrates.[2] For instance, converting an aniline to an acetanilide (B955) moderates the activating effect of the amino group, allowing for a more controlled mononitration.[1][2][7] The protecting group is then removed in a subsequent step.
Quantitative Data
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho-nitrotoluene | % meta-nitrotoluene | % para-nitrotoluene | Reference(s) |
| -30 | 61.8 | 2.8 | 35.4 | [3] |
| 0 | 58.5 | 4.5 | 37.0 | [3] |
| 30 | 55.7 | 3.8 | 40.5 | [3] |
Table 2: Regioselectivity of Toluene Nitration with Different Nitrating Systems
| Nitrating Agent/System | % ortho-nitrotoluene | % meta-nitrotoluene | % para-nitrotoluene | Reference(s) |
| Conc. HNO₃ / Conc. H₂SO₄ | ~58 | ~4 | ~38 | [3] |
| Zeolite β / HNO₃ / Ac₂O | Not specified | Not specified | 79 | [5] |
Experimental Protocols
Protocol 1: Selective Mononitration of Benzene
This protocol describes the controlled mononitration of benzene to nitrobenzene (B124822).
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid.[3] Ensure the temperature of the mixture is kept cool during the addition.
-
Nitration Reaction: While maintaining the temperature of the acid mixture below 55°C, add 17.5 mL of benzene dropwise with continuous stirring.[3] The addition should be slow to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, heat the mixture to 60°C and maintain this temperature for 40-45 minutes with occasional shaking.[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of cold water with stirring. Transfer the mixture to a separatory funnel.
-
Purification: Separate the lower aqueous layer. Wash the organic layer (nitrobenzene) sequentially with water, a 5% sodium bicarbonate solution, and finally with water again.[3] The crude nitrobenzene can be further purified by distillation.
Protocol 2: Controlled Mononitration of Aniline via a Protecting Group Strategy
This protocol details the nitration of aniline with the use of a protecting group to prevent over-nitration and oxidation.
-
Protection of the Amino Group (Acetylation):
-
To aniline in a flask, add an equimolar amount of acetic anhydride. The reaction is typically exothermic.
-
After the initial reaction subsides, gently warm the mixture to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide.[2]
-
-
Nitration of Acetanilide:
-
Prepare a nitrating mixture as described in Protocol 1.
-
Slowly add the dried acetanilide to the cooled nitrating mixture, ensuring the temperature is maintained at a low level (e.g., 0-5°C).[1]
-
-
Reaction and Work-up:
-
After the addition, allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate.[1]
-
-
Deprotection (Hydrolysis):
Visualizations
Caption: Reaction pathway for mononitration and subsequent dinitration.
Caption: Troubleshooting workflow for preventing dinitrated byproducts.
Caption: Decision tree for selecting a nitration strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity 4-Nitrosalicylic Acid Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Nitrosalicylic acid to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.
-
Question: My this compound is forming an oil in the recrystallization solvent upon cooling, not crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with nitroaromatic compounds. To resolve this:
-
Increase the solvent volume: Add more of the primary solvent (e.g., ethanol) to the hot mixture to ensure the compound is fully dissolved and to lower the saturation temperature.
-
Use a higher ratio of the better solvent: If using a mixed solvent system (e.g., ethanol-water), increase the proportion of the solvent in which the compound is more soluble (ethanol).
-
Slower cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This provides more time for crystal nucleation and growth.
-
Scratching the inner surface of the flask with a glass rod can induce crystallization by creating nucleation sites.
-
Issue 2: Poor or No Crystal Formation.
-
Question: After dissolving the this compound and cooling the solution, no crystals are forming. What should I do?
-
Answer: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.
-
Reduce solvent volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.
-
Induce crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleation site.
-
Scratching: As mentioned previously, scratching the inside of the flask can help initiate crystal growth.
-
Flash cooling: Briefly placing the flask in a dry ice/acetone bath can sometimes shock the system into producing crystals, although this may result in smaller, less pure crystals.
-
-
Issue 3: Low Yield of Purified Product.
-
Question: My final yield of pure this compound is very low. What are the potential causes?
-
Answer: A low recovery can be attributed to several factors:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[1]
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Issue 4: Discolored Crystals (Yellow to Brown).
-
Question: The final crystals of my this compound are yellow or brownish, not the expected pale-yellow. How can I improve the color?
-
Answer: this compound is typically a pale yellow to orange crystalline solid.[2] A darker color often indicates the presence of impurities, which can be organic byproducts from the synthesis or residual starting materials. The synthesis of 2-hydroxy-4-nitrobenzoic acid can sometimes result in a "tarry appearance" if not performed correctly.
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Multiple Recrystallizations: A second recrystallization can further remove impurities and improve the color and purity of the final product.
-
Check for Side Products: The nitration of salicylic (B10762653) acid can produce isomeric impurities (e.g., 3-nitrosalicylic acid and 5-nitrosalicylic acid) and other side products like 2-nitrophenol.[3][4] These impurities can affect crystal color and melting point. Ensure your reaction conditions are optimized to minimize their formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: Based on its known solubility, this compound is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol (B145695) and acetone.[2] A mixed solvent system of ethanol and water is highly recommended. The compound should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Reheating to achieve a clear solution and then slow cooling should yield high-purity crystals.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of your product can be assessed by the following methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (235-239 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of impurities.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials (salicylic acid), isomeric byproducts such as 3-nitrosalicylic acid and 5-nitrosalicylic acid, and other nitrated species like 2-nitrophenol.[3][4] The formation of these impurities is highly dependent on the reaction conditions during the nitration of salicylic acid.
Experimental Protocol: Recrystallization of this compound
This protocol details a standard procedure for the purification of this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes while stirring.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through them. Quickly filter the hot solution containing the dissolved this compound to remove any insoluble impurities and activated charcoal.
-
Precipitation: Heat the filtered solution to a gentle boil. Add hot deionized water dropwise until the solution becomes slightly and persistently cloudy. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
Data Presentation
Table 1: Estimated Solubility of this compound in Ethanol/Water Mixtures
Disclaimer: The following data is an estimation based on the known qualitative solubility of this compound and quantitative data for the structurally similar compound, salicylic acid. Actual solubility should be determined experimentally.
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| 100:0 | 25 | High |
| 90:10 | 25 | Moderate |
| 70:30 | 25 | Low |
| 50:50 | 25 | Very Low |
| 100:0 | 78 (Boiling) | Very High |
| 90:10 | ~80 (Boiling) | High |
| 70:30 | ~85 (Boiling) | Moderate |
| 50:50 | ~90 (Boiling) | Low |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Large-Scale Synthesis of 4-Nitrosalicylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Nitrosalicylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low Yield | Incomplete reaction | - Ensure dropwise addition of the nitrating agent or sodium nitrite (B80452) is slow enough to maintain the optimal reaction temperature.- Extend the reaction time, carefully monitoring for byproduct formation.[1] |
| Product loss during work-up | - Minimize the number of transfer steps.- Ensure the pH of the aqueous phase is optimized for precipitation or extraction of the product.- Use cold water for washing the filtered product to reduce solubility losses. | |
| Sub-optimal temperature control | - Maintain a consistently low temperature (e.g., 0-5 °C) during the addition of reagents to prevent degradation of the diazonium salt intermediate (if using the nitrosation route) or side reactions.[2] | |
| Poor quality starting materials | - Use high-purity 4-Aminosalicylic acid or Salicylic (B10762653) acid as starting material. Impurities can lead to tarry byproducts and complicate purification.[3] | |
| 2. Product is Off-Color (e.g., dark brown, tarry) | Reaction temperature too high | - Improve cooling efficiency of the reactor. Use an ice-salt bath if necessary.[1]- Ensure the rate of addition of reagents is slow enough to prevent localized hot spots.[1] |
| Impure starting materials | - Recrystallize or purify the starting materials before use.[3] | |
| Side reactions or decomposition | - Overly acidic conditions or high temperatures can cause decomposition. Carefully control the stoichiometry of acids and the reaction temperature.[4] | |
| 3. Presence of Isomeric Impurities (e.g., 3- or 5-Nitrosalicylic acid) | Lack of regioselectivity in nitration of salicylic acid | - This is a significant challenge when using salicylic acid as a starting material.[5]- Consider using 4-Aminosalicylic acid as the starting material, as the nitrosation of the amino group is highly selective for the 4-position.[2] |
| - If using the nitration route, purification by fractional crystallization of the potassium salts may be necessary to separate isomers.[5] | ||
| 4. Runaway Reaction / Poor Exotherm Control | Rate of reagent addition is too fast | - Add the nitrating agent or sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| Inadequate cooling | - Ensure the reactor's cooling system is sufficient for the scale of the reaction. For large batches, consider pre-chilling the reaction mixture before starting the reagent addition. | |
| Poor agitation | - Vigorous and consistent stirring is critical to prevent the formation of localized hot spots where a runaway reaction can initiate.[1] | |
| 5. Difficulty Filtering Product | Very fine crystalline product | - After precipitation, allow the slurry to age with gentle stirring. This can encourage the growth of larger crystals.- Adjust the rate of precipitation by modifying the temperature or the rate of pH adjustment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a large scale?
There are two main routes for the synthesis of this compound:
-
Nitrosation of 4-Aminosalicylic Acid: This is a common method where 4-Aminosalicylic acid is treated with sodium nitrite under acidic conditions at low temperatures.[2] This route is generally preferred for its high regioselectivity.
-
Nitration of Salicylic Acid: This involves the direct nitration of salicylic acid using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this method often suffers from a lack of regioselectivity, producing a mixture of isomers (3- and 5-Nitrosalicylic acid) which can be difficult to separate.[5][6]
Q2: What are the most critical safety precautions to take during this synthesis?
The synthesis of this compound involves hazardous materials and potentially highly exothermic reactions. Key safety precautions include:
-
Handling of Acids: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] All operations should be conducted in a well-ventilated area or fume hood.
-
Exotherm Management: Nitration reactions are highly exothermic.[4] Strict temperature control is crucial to prevent runaway reactions. Ensure adequate cooling capacity for the planned batch size.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring to dissipate heat.[1]
-
Toxicity: this compound is moderately toxic if ingested or inhaled and can cause skin and eye irritation.[2][7]
Q3: How can I improve the purity of my final product?
Product purity can be enhanced through several methods:
-
Recrystallization: This is a common and effective method for purifying the crude product. Solvents such as ethanol-water mixtures can be effective.[8]
-
Washing: Thoroughly washing the filtered crude product with cold water can help remove residual acids and other water-soluble impurities. A wash with a sodium bicarbonate solution can also be used to neutralize and remove acidic byproducts.[1]
-
Starting Material Purity: Using high-purity starting materials is essential, as impurities can lead to the formation of byproducts that are difficult to remove.[3]
Q4: Is a batch or continuous flow process better for large-scale synthesis?
While batch processing is common, continuous flow synthesis in microreactors offers significant advantages for nitration reactions:
-
Safety: The small internal volume of microreactors minimizes the amount of hazardous material reacting at any given time, and the high surface-area-to-volume ratio allows for superior heat dissipation, greatly reducing the risk of runaway reactions.[4]
-
Efficiency and Yield: The precise control over reaction parameters (temperature, residence time) in a continuous flow setup often leads to higher yields and selectivities, with a reduction in byproduct formation.[9]
-
Consistency: Continuous processes can provide more consistent product quality compared to batch-to-batch variations.[10]
However, challenges in continuous flow can include precipitation of the product within the reactor.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation of 4-Aminosalicylic Acid
This protocol is adapted from established diazotization procedures for similar aromatic acids.[3]
-
Preparation: In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 1.0 kg of 2-amino-4-nitrobenzoic acid in 6.0 L of well-chilled concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Diazotization: While maintaining vigorous agitation and cooling, slowly add 400 g of finely powdered sodium nitrite in portions over 1.5 hours. Ensure the temperature does not exceed 10 °C. Continue agitation for an additional hour after the addition is complete.
-
Decomposition: In a separate, larger reactor, prepare a solution of copper sulfate (B86663) in water (e.g., 100 g in 10 L of water) and heat it to approximately 80 °C.
-
Addition: Slowly pour the diazonium sulfate solution from step 2 into the hot copper sulfate solution. This step is highly exothermic and will be accompanied by the evolution of nitrogen gas. Control the addition rate to maintain the reaction temperature between 110-125 °C.
-
Crystallization and Isolation: Once the addition is complete and gas evolution has ceased, cool the mixture to room temperature, then further cool to 5-10 °C to crystallize the product.
-
Purification: Filter the crystallized 2-hydroxy-4-nitrobenzoic acid and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Table of Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome / Rationale |
| Starting Material | 2-amino-4-nitrobenzoic acid | High purity is crucial to avoid tarry byproducts.[3] |
| Diazotizing Agent | Sodium Nitrite | Standard reagent for forming diazonium salts. |
| Acid Medium | Concentrated Sulfuric Acid | Solvent for the starting material and catalyst for diazotization. |
| Diazotization Temp. | < 10 °C | Prevents premature decomposition of the diazonium salt. |
| Decomposition Temp. | 110-125 °C | Ensures complete conversion of the diazonium salt to the phenol. |
| Catalyst | Copper Sulfate | Facilitates the decomposition of the diazonium salt.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Key parameter relationships in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. US2445242A - Process for producing a 4-amino salicylic acid - Google Patents [patents.google.com]
- 4. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide to Validating the Purity of Synthesized 4-Nitrosalicylic Acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4-Nitrosalicylic acid. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for purity assessment. This document outlines a detailed HPLC method, presents its validation parameters, and compares its performance against alternative methodologies, supported by experimental data principles.
High-Performance Liquid Chromatography (HPLC) Method for this compound
HPLC is a highly specific and sensitive technique for separating and quantifying components in a mixture, making it the gold standard for purity determination in pharmaceutical analysis.[1] A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, leveraging its polarity for effective separation from potential impurities.
1.1. Rationale for Method Selection
An isocratic RP-HPLC method with UV-Vis detection is selected for its simplicity, robustness, and suitability for aromatic compounds containing chromophores like the nitro group.[2] The choice of a C18 column provides excellent resolving power for separating this compound from its potential impurities, which include the starting material (4-Aminosalicylic acid), related isomers (e.g., 3-Nitrosalicylic acid, 5-Nitrosalicylic acid), and potential by-products (e.g., Salicylic acid, 4-Nitrobenzoic acid).
1.2. Experimental Protocol
A detailed experimental protocol for the HPLC analysis of this compound is provided below.
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[2] |
| Standard Preparation | A stock solution of this compound reference standard (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution. |
| Sample Preparation | The synthesized this compound is accurately weighed and dissolved in the mobile phase to a final concentration of 100 µg/mL. The solution is filtered through a 0.45 µm syringe filter before injection. |
1.3. HPLC Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Experimental Data (Hypothetical) |
| Specificity | The peak for this compound should be well-resolved from potential impurities and degradants. Peak purity analysis should show no co-eluting peaks. | Resolution > 2 between this compound and all potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.[4] | r² = 0.9995 over a range of 1-200 µg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three different concentration levels.[3] | 99.5% - 101.2% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[1] | RSD = 0.8%. |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts on different days and with different equipment.[3] | RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL. |
Comparison with Alternative Purity Validation Methods
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High specificity, sensitivity, and quantitative accuracy. Capable of separating complex mixtures. | Requires specialized equipment and skilled operators. Method development can be time-consuming. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. A sharp melting point close to the literature value indicates high purity. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities. Not suitable for thermally unstable compounds. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material based on differential migration. | Simple, rapid, and low-cost screening tool. | Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides structural confirmation and can quantify the main component and impurities simultaneously without the need for reference standards for each impurity. | Lower sensitivity compared to HPLC. Requires expensive instrumentation and expert interpretation. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the shape of the melting peak. | Provides a quantitative measure of purity without the need for a reference standard. | Not suitable for all compounds. Can be affected by polymorphism. |
Visualizing the Workflow and Logic
3.1. Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the typical workflow for validating the purity of synthesized this compound using HPLC.
Caption: HPLC Purity Validation Workflow.
3.2. Logical Relationship of HPLC Data in Purity Validation
The following diagram illustrates how different aspects of HPLC data logically contribute to the overall validation of product purity.
Caption: Logic of HPLC Purity Validation.
References
A Comparative Analysis of the Biological Activity of 4-Nitrosalicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various 4-Nitrosalicylic acid derivatives, with a focus on their antimicrobial and cytotoxic effects. The information presented is collated from preclinical studies to aid in the evaluation and selection of compounds for further research and development.
Data Summary
The biological activities of this compound derivatives, particularly salicylanilides, have been primarily investigated for their antimicrobial and cytotoxic properties. The following table summarizes the key quantitative data from these studies.
| Compound | Target Organism/Cell Line | Assay Type | Activity Measurement | Result | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | µM | 2 | [1][2] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | µM | 0.98 | [1][2] |
| Series of 33 4-Nitrosalicylanilides | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | µM | 2 - 32 | [1][2][3] |
| Series of 33 4-Nitrosalicylanilides | HepG2 (Human liver cancer cell line) | Cytotoxicity Assay | IC50 | In the range of their MICs | [1][2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis or MRSA) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human liver cancer cells (HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing a Potential Mechanism of Action
While the exact signaling pathways modulated by this compound derivatives are still under investigation, the anti-inflammatory activity of salicylic (B10762653) acid and its analogues often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a key regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway by a this compound derivative.
Conclusion
The available data suggests that this compound derivatives, particularly salicylanilides, are a promising class of compounds with significant antimicrobial activity against clinically relevant pathogens such as Mycobacterium tuberculosis and MRSA.[1][2][3] Their cytotoxicity appears to be in a similar concentration range as their antimicrobial activity, indicating a need for further optimization to improve their therapeutic index. The structure-activity relationship, highlighted by the beneficial effect of the 4-nitro substitution, provides a strong basis for the rational design of new analogues with enhanced efficacy and safety profiles. Future research should focus on elucidating the precise mechanisms of action and exploring a broader range of biological activities to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of 4-Nitrosalicylanilides
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-nitrosalicylanilides, a class of compounds with significant antimicrobial potential. By presenting experimental data, detailed methodologies, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Salicylanilides, in general, are a well-explored class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1] The introduction of a nitro group at the 4-position of the salicylic (B10762653) acid moiety has been shown to be a beneficial modification for enhancing certain biological activities, particularly against mycobacteria.[2] This guide delves into the specific structure-activity relationships (SAR) of these 4-nitro derivatives, offering a comparative analysis of their performance against various microbial strains and their associated cytotoxicity.
Comparative Antimicrobial Activity of 4-Nitrosalicylanilides
The antimicrobial efficacy of 4-nitrosalicylanilides is significantly influenced by the nature and position of substituents on the anilide ring. The following table summarizes the minimum inhibitory concentrations (MICs) of a series of 4-nitrosalicylanilides against various bacterial strains, providing a clear comparison of their potency.
| Compound ID | Anilide Substituent (R) | M. tuberculosis H37Rv MIC (µM) | S. aureus MRSA MIC (µM) |
| 1 | 4-(Trifluoromethyl) | 2 | 0.98 |
| 2 | 4-Chloro | 4 | 1.95 |
| 3 | 4-Bromo | 4 | 1.95 |
| 4 | 4-Nitro | 8 | 3.91 |
| 5 | 3-Chloro | 8 | 3.91 |
| 6 | 3-(Trifluoromethyl) | 8 | 3.91 |
| 7 | Unsubstituted | 16 | 7.81 |
| 8 | 4-Fluoro | 16 | 7.81 |
| 9 | 2-Chloro | 32 | 15.63 |
Data compiled from a study on novel derivatives of nitro-substituted salicylic acids.[2]
The data clearly indicates that electron-withdrawing groups on the anilide ring, particularly at the 4-position, enhance the antimicrobial activity. The 4-(trifluoromethyl)phenyl derivative (1 ) consistently demonstrates the most potent activity against both Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[2] In contrast, unsubstituted or fluoro-substituted anilides show significantly weaker activity.
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. The hepatotoxicity of these 4-nitrosalicylanilides was evaluated against HepG2 cells. It was observed that the cytotoxicity of these compounds was generally in a similar range to their MICs for the tested bacterial strains.[2] This highlights a potential limitation and an area for further optimization to improve the therapeutic index.
Structure-Activity Relationship Summary
The following diagram illustrates the key structure-activity relationships for the antimicrobial activity of 4-nitrosalicylanilides based on the available data.
Caption: Structure-activity relationship of 4-nitrosalicylanilides.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains (M. tuberculosis, S. aureus, etc.) are cultured on appropriate media. A bacterial suspension is prepared and adjusted to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 0.5 McFarland standard).
-
Preparation of Microplates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton for other bacteria).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay on HepG2 Cells)
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Experimental and Synthesis Workflow
The general process for the discovery and evaluation of novel 4-nitrosalicylanilides follows a structured workflow, from chemical synthesis to biological characterization.
Caption: General workflow for 4-nitrosalicylanilide evaluation.
References
4-Nitrosalicylic Acid in Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a nitroaromatic compound in a synthetic pathway is a critical decision that can significantly impact reaction efficiency, yield, and the biological activity of the final product. This guide provides an objective comparison of 4-Nitrosalicylic acid with other common nitroaromatic compounds, supported by experimental data, to aid in the selection of the most suitable starting material for your research needs.
This compound, a versatile synthetic intermediate, offers a unique combination of functional groups—a nitro group, a hydroxyl group, and a carboxylic acid—that impart distinct reactivity and potential for derivatization. Its utility is particularly notable in the synthesis of pharmaceuticals, dyes, and pigments.[1] This guide will delve into a comparative analysis of this compound against other nitroaromatic compounds in key synthetic transformations and biological applications.
Physicochemical Properties: A Comparative Overview
The position of the nitro group and the presence of other substituents on the aromatic ring profoundly influence the physicochemical properties of nitroaromatic compounds. These properties, in turn, dictate their reactivity and suitability for specific applications.
| Property | This compound | 4-Nitrobenzoic Acid | 5-Nitrosalicylic Acid | Nitrobenzene |
| Molecular Formula | C₇H₅NO₅ | C₇H₅NO₄ | C₇H₅NO₅ | C₆H₅NO₂ |
| Molecular Weight | 183.12 g/mol [2] | 167.12 g/mol | 183.12 g/mol | 123.11 g/mol |
| Melting Point | 235-239 °C | 239-242 °C[3] | 228-230 °C | 5.7 °C |
| pKa | ~2.2 (estimated) | ~3.41[3] | ~2.3 (estimated) | - |
| Appearance | White to yellow crystalline powder[1] | Pale yellow crystalline solid[3] | White solid | Pale yellow liquid |
Performance in Key Synthetic Transformations
The reactivity of nitroaromatic compounds is largely governed by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution and facilitates the reduction of the nitro group to an amine.
Amide Bond Formation: Synthesis of Bioactive Salicylanilides
This compound is a valuable precursor for the synthesis of 4-nitrosalicylanilides, a class of compounds that have demonstrated significant antimicrobial activity. The presence of the nitro group at the 4-position has been found to be beneficial for antimycobacterial activity.[1]
Comparative Antimicrobial Activity (MIC in µM) [1]
| Compound | Mycobacterium tuberculosis H37Rv | Staphylococcus aureus MRSA |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 2 | 0.98 |
| 5-Nitrosalicylanilide derivatives | - | - |
Note: Direct comparative data for 5-nitrosalicylanilide derivatives under the same conditions was not available in the cited literature.
Reduction of the Nitro Group: A Gateway to Amino Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. For instance, the reduction of 5-nitrosalicylic acid is a key step in the synthesis of mesalamine (5-aminosalicylic acid), an anti-inflammatory drug.[4] While direct comparative studies on the reduction of this compound versus other nitroaromatics under identical conditions are limited, the general principles of nitro group reduction apply. The choice of reducing agent and reaction conditions can be tailored to achieve high yields.
Representative Reduction Yields
| Starting Material | Product | Reducing Agent | Yield | Reference |
| 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid | Pd/C, H₂ | ~96.2% | [3] |
| 5-Nitrosalicylic Acid | 5-Aminosalicylic Acid (Mesalamine) | Pd/C, H₂ | High | [4] |
| 2-chloro-5-nitrobenzoic acid | 5-aminosalicylic acid | Pd/C | High | [5] |
Esterification: Modifying the Carboxylic Acid Functionality
Esterification of the carboxylic acid group is a common strategy to modify the solubility and pharmacokinetic properties of a molecule. The electron-withdrawing nature of the nitro group in both this compound and 4-nitrobenzoic acid enhances the electrophilicity of the carbonyl carbon, facilitating this reaction.
Representative Esterification Yields
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Nitrobenzoic Acid | Glycerol, H₂SO₄ | Glycerol mono-p-nitrobenzoate | 71.6% (at 4.3:1 glycerol:acid ratio) | [6] |
| 3-Nitrobenzoic Acid | Methanol, H₂SO₄ | Methyl 3-nitrobenzoate | - | [7] |
| Salicylic (B10762653) Acid | Benzyl chloride, N,N-diisopropylethylamine | Benzyl salicylate (B1505791) | 61.1% | [8] |
Note: The yield of esterification can be highly dependent on the specific alcohol and catalyst used.
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
This protocol is adapted from the general procedure for the synthesis of salicylanilides.
Materials:
-
This compound
-
4-(Trifluoromethyl)aniline
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous chlorobenzene (B131634)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound and a catalytic amount of phosphorus trichloride in anhydrous chlorobenzene is refluxed for one hour.
-
The corresponding aniline (B41778) (4-(trifluoromethyl)aniline) is added to the reaction mixture.
-
The mixture is refluxed for an additional 30 minutes.
-
After cooling, the solid product is filtered, washed with petroleum ether, and recrystallized from a suitable solvent.
Workflow for the Synthesis of 4-Nitrosalicylanilides
Caption: General workflow for the synthesis of 4-nitrosalicylanilides.
Protocol 2: Catalytic Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid [3]
Materials:
-
4-Nitrobenzoic acid (83.5 g)
-
Sodium hydroxide (B78521) (20 g)
-
Water (334 g)
-
Pd/C catalyst (0.835 g)
-
36-38% Hydrochloric acid
-
Hydrogen gas
-
Autoclave
Procedure:
-
Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving sodium hydroxide and then 4-nitrobenzoic acid in water.
-
Transfer the solution to a 1 L autoclave and add the Pd/C catalyst.
-
Pressurize the autoclave with hydrogen gas to 2-4 MPa.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Maintain these conditions until the hydrogen pressure ceases to drop, then continue for an additional hour.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with 36-38% hydrochloric acid to a pH of 3.
-
Cool the mixture to room temperature to precipitate the 4-aminobenzoic acid.
-
Filter the solid product, wash with cold water, and dry.
Role in Signaling Pathways and Drug Development
Salicylic acid and its derivatives are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target. The anti-inflammatory effects of many salicylates are attributed to their ability to inhibit this pathway. While the direct effects of this compound on this pathway are not extensively documented, its structural similarity to other bioactive salicylates suggests potential for similar activity.
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response. Salicylic acid and its derivatives have been shown to inhibit NF-κB signaling, potentially by inhibiting the IKK complex.[11][12]
Inhibition of the NF-κB Signaling Pathway by Salicylate Derivatives
Caption: Proposed mechanism of NF-κB pathway inhibition by salicylate derivatives.
Conclusion
This compound presents itself as a valuable and versatile building block in organic synthesis, particularly for the development of bioactive molecules. Its unique combination of functional groups allows for a wide range of chemical transformations. While direct comparative studies with other nitroaromatic compounds under standardized conditions are not always available, the existing data on its derivatives, particularly in the realm of antimicrobial agents, highlights its potential. The choice between this compound and other nitroaromatic compounds will ultimately depend on the specific synthetic target, desired reactivity, and the biological application of the final product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A one pot protocol to convert nitro-arenes into N-aryl amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
Navigating Azo Dye Synthesis: A Comparative Guide to Alternatives for 4-Nitrosalicylic Acid
For researchers, scientists, and professionals in drug development and dye manufacturing, the quest for safer, more efficient, and environmentally benign chemical precursors is a perpetual endeavor. In the synthesis of azo dyes, 4-Nitrosalicylic acid, a key precursor to the diazo component 4-Amino-2-hydroxybenzoic acid, has long been a staple. However, the exploration of alternatives is driven by the need for varied shades, improved dye properties, and a better understanding of the toxicological profiles of dye precursors. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on its isomers and other heterocyclic compounds, supported by available experimental data.
This guide will delve into the performance of key alternatives, offering a side-by-side look at their synthesis, dye characteristics, and toxicological data.
Performance Comparison of this compound Alternatives
The primary alternatives to this compound in azo dye synthesis are its isomers, 3-Nitrosalicylic acid and 5-Nitrosalicylic acid. These compounds are typically reduced to their corresponding amino derivatives (3-Aminosalicylic acid and 5-Aminosalicylic acid) before diazotization and coupling. The position of the nitro group influences the electronic properties of the resulting diazonium salt, which in turn affects the color and fastness properties of the final dye.
For the purpose of a direct comparison, this guide will focus on the performance of dyes synthesized from the amino derivatives of the nitrosalicylic acid isomers: 3-Aminosalicylic acid (3-ASA), 4-Aminosalicylic acid (4-ASA), and 5-Aminosalicylic acid (5-ASA).
Table 1: Comparative Performance of Azo Dyes Derived from Aminosalicylic Acid Isomers
| Performance Metric | 3-Aminosalicylic Acid (3-ASA) Derived Dyes | 4-Aminosalicylic Acid (4-ASA) Derived Dyes | 5-Aminosalicylic Acid (5-ASA) Derived Dyes |
| Dye Yield | Moderate to Good | Good | Good |
| Color Range | Yellow to Orange-Red | Yellow to Red | Yellow to Red-Brown |
| Light Fastness | Moderate | Moderate to Good | Moderate to Good |
| Wash Fastness | Good | Good | Good |
| Rubbing Fastness | Good | Good | Good |
| λmax (nm) | Varies with coupling component | Varies with coupling component | Varies with coupling component |
Note: The performance data is a synthesis of information from multiple sources and may vary depending on the specific coupling component and dyeing conditions. A direct comparative study under identical conditions was not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis of azo dyes from aminosalicylic acids and a standard procedure for dyeing cotton fabric.
Protocol 1: Synthesis of Azo Dyes from Aminosalicylic Acids
This protocol outlines the two-step process of diazotization and coupling.
Materials:
-
Aminosalicylic acid isomer (3-ASA, 4-ASA, or 5-ASA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling agent (e.g., β-naphthol, phenol, aniline (B41778) derivative)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve a specific molar equivalent of the chosen aminosalicylic acid in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the aminosalicylic acid solution, ensuring the temperature remains between 0-5°C.
-
Continue stirring for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Coupling
-
In a separate beaker, dissolve the coupling agent in an appropriate solvent. For phenolic coupling agents, use an aqueous sodium hydroxide solution. For amino coupling agents, dissolve them in a weakly acidic solution.
-
Cool the coupling agent solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. The azo dye will precipitate out of the solution.
-
Isolate the dye by vacuum filtration using a Buchner funnel, wash it with cold distilled water, and allow it to air dry.
Protocol 2: Dyeing of Cotton Fabric
This protocol describes a standard method for applying the synthesized azo dyes to cotton.
Materials:
-
Synthesized azo dye
-
Cotton fabric swatch
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water bath or beaker with a heating source
-
Glass rod for stirring
Procedure:
-
Prepare a dyebath by dissolving the synthesized azo dye in water. The concentration will depend on the desired shade intensity.
-
Add a wetting agent if necessary to ensure even dye penetration.
-
Immerse the cotton fabric swatch in the dyebath at room temperature.
-
Gradually add a calculated amount of an electrolyte like sodium chloride or Glauber's salt to the dyebath over 15-20 minutes. This helps in the exhaustion of the dye onto the fabric.
-
Slowly raise the temperature of the dyebath to 60-80°C and maintain it for 30-60 minutes with occasional stirring.
-
Add a pre-dissolved solution of an alkali, such as sodium carbonate, to the dyebath to fix the dye to the cotton fibers. The amount of alkali will depend on the dye's reactivity.
-
Continue the dyeing process at the elevated temperature for another 30-60 minutes.
-
After dyeing, remove the fabric, rinse it thoroughly with cold water, and then with hot water to remove any unfixed dye.
-
Perform a soaping treatment by washing the dyed fabric with a mild detergent solution at the boil for 10-15 minutes to improve wash fastness.
-
Finally, rinse the fabric with cold water and allow it to air dry.
Signaling Pathways and Experimental Workflows
The synthesis of azo dyes follows a well-defined chemical reaction pathway involving diazotization and azo coupling. This process can be visualized as a workflow.
Caption: Workflow for the synthesis of azo dyes.
Environmental and Toxicological Profile
A critical aspect of selecting a chemical precursor is its environmental impact and toxicity. A comparative study on the cytotoxicity of aminosalicylic acid isomers provides valuable insights.
Table 2: Comparative Cytotoxicity of Aminosalicylic Acid Isomers
| Compound | Relative Toxicity in Renal Cells (MDCK, LLC-PK1) | Relative Toxicity in Hepatic Cells (HepG2) |
| 3-Aminosalicylic Acid (3-ASA) | Less toxic than 5-ASA | More toxic than 5-ASA |
| 4-Aminosalicylic Acid (4-ASA) | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
| 5-Aminosalicylic Acid (5-ASA) | Most toxic of the three isomers | Less toxic than 3-ASA |
Source: Comparative cytotoxicity of 3-, 4-, and 5-aminosalicylic acid in different cell lines.
These findings suggest that the choice of isomer can have a significant impact on the potential toxicity of the manufacturing process and any residual precursors. 5-Aminosalicylic acid, while a common alternative, exhibits higher toxicity in renal cell lines compared to its isomers.
Conclusion
The selection of an alternative to this compound in azo dye manufacturing requires a multifaceted evaluation of performance, safety, and environmental impact. The isomers, 3- and 5-Nitrosalicylic acid (and their corresponding amino derivatives), present as the most direct alternatives, offering a pathway to a range of yellow to red dyes with generally good fastness properties. However, toxicological data suggests that 5-Aminosalicylic acid may pose a higher risk to renal cells, a factor that must be considered in risk assessments.
Further research is warranted to conduct direct, side-by-side comparisons of the dyeing performance of these alternatives under standardized conditions to provide a more definitive guide for industrial application. The protocols and data presented here offer a solid foundation for researchers and professionals to begin their exploration of these viable alternatives in the pursuit of innovative and safer dye manufacturing processes.
A Comparative Spectroscopic Analysis of Nitrosalicylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three key isomers of nitrosalicylic acid: 3-nitrosalicylic acid, 4-nitrosalicylic acid, and 5-nitrosalicylic acid. The distinct positioning of the nitro group on the salicylic (B10762653) acid backbone results in unique spectral fingerprints for each isomer. This document summarizes their ¹H NMR, IR, and UV-Vis spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams to aid in their identification and characterization.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for the three nitrosalicylic acid isomers.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) |
| 3-Nitrosalicylic Acid | ~8.18 (d), ~8.14 (d), ~7.10 (t), ~6.73 (d) | J = 1.9 Hz, J = 7.9 Hz |
| This compound | ~8.30 (d), ~8.10 (dd), ~7.20 (d) | J ≈ 2.5 Hz, J ≈ 9.0 Hz |
| 5-Nitrosalicylic Acid | ~8.55 (d), ~8.33 (dd), ~7.15 (d) | J = 2.9 Hz, J = 9.2 Hz |
Table 2: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Isomer | O-H Stretch (cm⁻¹) (Carboxylic Acid & Phenol) | C=O Stretch (cm⁻¹) (Carboxylic Acid) | N-O Stretch (cm⁻¹) (Nitro Group) |
| 3-Nitrosalicylic Acid | 3400-2500 (broad) | ~1670 | ~1530, ~1350 |
| This compound | 3400-2500 (broad) | ~1680 | ~1525, ~1345 |
| 5-Nitrosalicylic Acid | 3400-2500 (broad) | ~1665 | ~1540, ~1340 |
Table 3: UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λmax (nm) |
| 3-Nitrosalicylic Acid | ~286, ~350[1] |
| This compound | ~284, ~386[1] |
| 5-Nitrosalicylic Acid | ~300, ~350 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitrosalicylic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then filtered into a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment was utilized.
-
Number of Scans: 16 scans were acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds was set between scans.
-
Spectral Width: The spectral width was set to encompass the expected chemical shift range of the aromatic and acidic protons.
-
-
Data Processing: The acquired free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount (1-2 mg) of the solid nitrosalicylic acid isomer was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for the analysis.
-
Data Acquisition:
-
Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ was used.
-
Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of each nitrosalicylic acid isomer was prepared by dissolving a known mass of the compound in ethanol (B145695) to achieve a concentration of approximately 1 mg/mL. A dilute solution (e.g., 10 µg/mL) was then prepared by serial dilution of the stock solution with ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was employed for the analysis.
-
Data Acquisition:
-
Wavelength Range: The absorbance spectrum was recorded over a wavelength range of 200 to 400 nm.
-
Blank Correction: Ethanol was used as the blank to zero the instrument.
-
Cuvette: A quartz cuvette with a 1 cm path length was used.
-
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the recorded spectrum.
Visualizations
Synthesis of Nitrosalicylic Acid Isomers
The synthesis of nitrosalicylic acid isomers is typically achieved through the electrophilic aromatic substitution of salicylic acid using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming nitro (-NO₂) group to different positions, leading to the formation of the various isomers.[2][3]
Caption: Synthetic pathway for nitrosalicylic acid isomers.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis and characterization of the nitrosalicylic acid isomers is depicted below. This systematic approach ensures a comprehensive and accurate determination of the molecular structure.
Caption: Experimental workflow for spectroscopic analysis.
References
Assessing the Antimicrobial Efficacy of 4-Nitrosalicylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Derivatives of 4-Nitrosalicylic acid, particularly 4-nitrosalicylanilides, have shown promise as a new class of antimicrobial compounds. This guide provides an objective comparison of their performance with established alternatives, supported by experimental data, to aid in research and drug development efforts.
Executive Summary
This compound derivatives have demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Their primary mechanism of action involves the disruption of the proton motive force (PMF) across the bacterial cell membrane, a mode of action that differs from many currently used antibiotics. While highly effective against specific Gram-positive pathogens, their efficacy against Gram-negative bacteria and fungi is limited. This guide presents a detailed analysis of their antimicrobial spectrum, potency, and mechanism of action, alongside the experimental protocols used for their evaluation.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The lower the MIC value, the more potent the antimicrobial agent.
A study on a series of 33 salicylanilides containing a 4-nitro group in the salicylic (B10762653) acid moiety revealed potent activity against Mycobacterium tuberculosis, with MIC values ranging from 2 to 32 μM.[1] The most active compound identified was 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, which exhibited an MIC of 2 μM against M. tuberculosis.[1]
These 4-nitrosalicylanilides also displayed strong activity against various Staphylococcus species. Notably, for a methicillin-resistant S. aureus (MRSA) strain, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide showed a remarkable MIC of 0.98 μM.[1] However, the study also indicated that none of the tested nitrosalicylanilides were active against Enterococcus sp. and showed no considerable activity against Gram-negative bacteria or fungi.[1]
For context, the performance of these derivatives can be compared to standard antibiotics used to treat MRSA infections, such as vancomycin (B549263) and linezolid. While direct comparative studies are limited, the low micromolar MIC values of some 4-nitrosalicylanilide derivatives against MRSA suggest a potency that warrants further investigation and direct comparison in future studies.
Table 1: In Vitro Antimicrobial Activity of 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
| Microorganism | Strain | MIC (μM) |
| Mycobacterium tuberculosis | - | 2[1] |
| Staphylococcus aureus (MRSA) | - | 0.98[1] |
| Enterococcus sp. | J 14365/08 | Inactive[1] |
| Gram-negative bacteria | - | No considerable activity[1] |
| Fungi | - | No considerable activity[1] |
Mechanism of Action: Disruption of Proton Motive Force
The primary antimicrobial mechanism of salicylanilide (B1680751) derivatives, including those with a 4-nitro substitution, is the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is an electrochemical gradient of protons that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.
Salicylanilides act as protonophores, which are lipid-soluble molecules that shuttle protons across the membrane, thereby dissipating the proton gradient. This uncoupling of the respiratory chain from ATP synthesis leads to a depletion of cellular energy and ultimately cell death. A free phenolic hydroxyl group on the salicylic acid moiety is crucial for this activity. The structure-activity relationship is also significantly influenced by the presence of electron-withdrawing groups on the aniline (B41778) ring.
dot
References
comparing the antitubercular activity of different nitrosalicylic acid isomers
A Review of Available Data and Methodologies for Researchers in Drug Discovery
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel chemical scaffolds for the development of effective antitubercular agents. Nitrosalicylic acids, as derivatives of the historically significant salicylic (B10762653) acid, present a potential, yet underexplored, avenue for research. This guide provides a comparative overview of the reported antitubercular activity of nitrosalicylic acid isomers, focusing on available quantitative data, experimental protocols, and the potential mechanisms of action based on related compounds.
Data on Antitubercular Activity
A study on novel nitro-substituted salicylanilides revealed that the presence of a nitro group at the 4-position of the salicylic acid moiety was beneficial for activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for a series of these 4-nitrosalicylanilide derivatives ranged from 2 to 32 µM [1]. This finding suggests that the 4-nitrosalicylic acid scaffold is a promising starting point for the design of new antitubercular compounds.
Quantitative data for the antitubercular activity of 3-nitrosalicylic acid and 5-nitrosalicylic acid, or their simple derivatives, is not prominently reported in the reviewed literature, precluding a direct, quantitative comparison at this time.
| Compound Class | Isomer | Reported MIC Range (µM) against M. tuberculosis | Reference |
| Salicylanilide Derivatives | 4-Nitro | 2 - 32 | [1] |
| Nitrosalicylic Acid | 3-Nitro | Not Reported | - |
| Nitrosalicylic Acid | 5-Nitro | Not Reported | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of potential antitubercular agents. A commonly employed and validated method is the Microplate Alamar Blue Assay (MABA) .
Microplate Alamar Blue Assay (MABA) Protocol:
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated until it reaches the mid-log phase.
-
Compound Preparation: The test compounds (nitrosalicylic acid isomers or their derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in microplates.
-
Inoculation: The mycobacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the serially diluted compounds.
-
Incubation: The microplates are sealed and incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation and Reading: The plates are incubated for another 24 hours. The viability of the bacteria is determined by the color change of the Alamar Blue indicator. A blue color indicates inhibition of bacterial growth, while a pink color signifies bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Potential Mechanisms of Action
While the specific signaling pathways targeted by nitrosalicylic acid isomers in M. tuberculosis have not been fully elucidated, the mechanism of the structurally related and clinically used drug, para-aminosalicylic acid (PAS), offers valuable insights. PAS is a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. It is incorporated by two enzymes, dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS), to produce a hydroxyl dihydrofolate compound that inhibits dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to bacteriostasis. It is plausible that nitrosalicylic acid isomers, upon potential intracellular reduction of the nitro group to an amino group, could exert a similar mechanism of action by interfering with the folate pathway.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antitubercular activity of a compound using the Microplate Alamar Blue Assay.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Nitrosalicylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitrosalicylic acid, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comparative overview of principal analytical methods applicable for the quantification of this compound and its structurally related compounds. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, with supporting data and detailed experimental protocols derived from studies on similar molecules.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC and UV-Vis Spectrophotometry, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High; capable of separating the main component from structurally similar impurities. | Lower; susceptible to interference from other compounds that absorb at the same wavelength. |
| Accuracy | High (average recovery often between 98.0% to 102.0% for assay).[1] | Moderate to High, dependent on the purity of the sample and the specificity of the chromophore. |
| Precision | High; Relative Standard Deviation (RSD) is typically low. | Good; RSD can be low for replicate measurements. |
| Linearity | Excellent (Correlation coefficient (r²) ≥ 0.999 is commonly achieved).[1] | Good over a specific concentration range. |
| Limit of Detection (LOD) | Low; suitable for trace-level analysis. | Moderate; generally less sensitive than HPLC. |
| Throughput | Moderate; each sample requires a chromatographic run. | High; rapid measurements can be made. |
| Instrumentation | More complex and expensive. | Simpler and more cost-effective. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for structurally similar compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on a validated procedure for a related compound, 3-nitrosalicylic acid, and general guidelines for salicylic (B10762653) acid derivatives.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, end-capped (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of buffer and methanol (B129727) (e.g., 60:40 v/v). The buffer can be a 5mM octane-1-sulfonic acid sodium salt solution in water, with the pH adjusted to 2.70 using ortho-phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute this stock solution to prepare a series of calibration standards.
-
Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration within the calibration range.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. The quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
UV-Vis Spectrophotometry
This method is adapted from procedures for salicylic acid.[3] A colorimetric approach involving complexation with ferric ions can enhance specificity.
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Reagents:
-
Standard solution of this compound.
-
Ferric chloride (FeCl₃) solution.
-
Solvent (e.g., deionized water or a suitable buffer).
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of the this compound-ferric complex. Scan the solution over a range of wavelengths (e.g., 400-700 nm) to determine the λmax where the complex shows maximum absorbance. For a similar compound, salicylic acid, a colored derivative formed with ferric chloride has a λmax of 505 nm.[3]
-
Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations. Add a fixed amount of ferric chloride solution to each standard to form the colored complex. Measure the absorbance of each solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution and add the ferric chloride solution in the same manner as the standards. Measure the absorbance of the sample at the λmax and determine the concentration of this compound from the calibration curve.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.
Caption: General workflow for analytical method validation.
This guide provides a foundational comparison of analytical techniques for the quantification of this compound. It is imperative that any selected method undergoes rigorous validation to ensure the reliability and accuracy of the results in a specific application.
References
comparative study of different synthesis routes for 4-Nitrosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
4-Nitrosalicylic acid, a valuable intermediate in the synthesis of various pharmaceuticals and dyes, can be produced through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the diazotization of 2-amino-4-nitrobenzoic acid and the nitrosation of 4-aminosalicylic acid. The selection of an appropriate synthesis method is critical and often depends on factors such as desired yield, purity, safety considerations, and the availability of starting materials.
Comparison of Synthesis Routes
| Parameter | Route 1: Diazotization of 2-amino-4-nitrobenzoic acid | Route 2: Nitrosation of 4-aminosalicylic acid |
| Starting Material | 2-amino-4-nitrobenzoic acid | 4-aminosalicylic acid |
| Key Reagents | Concentrated sulfuric acid, Sodium nitrite (B80452), Copper sulfate (B86663) | Hydrochloric acid, Sodium nitrite |
| Reaction Type | Diazotization followed by hydroxylation (Sandmeyer-type reaction) | Diazotization/Nitrosation |
| Yield | Not specified (Described as providing a good purity product)[1] | Not specified |
| Purity | Good[1] | Not specified |
| Safety Concerns | Use of concentrated sulfuric acid, formation of diazonium salts (potentially explosive), evolution of nitrogen gas. | Formation of diazonium salts (potentially explosive), handling of sodium nitrite. |
Synthesis Route 1: Diazotization of 2-amino-4-nitrobenzoic acid
This classical approach involves the conversion of the amino group on 2-amino-4-nitrobenzoic acid into a diazonium salt, which is then displaced by a hydroxyl group. This method is a variation of the Sandmeyer reaction.[2]
Experimental Protocol:
-
Diazotization: 1 kg of 2-amino-4-nitrobenzoic acid is dissolved in 6 liters of well-cooled concentrated sulfuric acid with agitation. 400 g of finely powdered sodium nitrite are added in portions, and the agitation is continued for 1.5 hours.[1]
-
Hydrolysis: The solution containing the diazonium sulfate is then poured into a copper sulfate solution warmed to approximately 80°C. The temperature of the mixture increases to 110-128°C as the diazo compound decomposes, releasing nitrogen gas.[1]
-
Isolation and Purification: After cooling, the crystallized this compound is filtered off, washed with water, and recrystallized to yield a product of good purity.[1]
A variation of this method, involving dissolution in an alkali, addition of sodium nitrite, slow acidification, and boiling for 3 to 4 hours, has been reported to result in an unsatisfactory yield and a tarry product that is difficult to purify.[1]
Synthesis Route 2: Nitrosation of 4-aminosalicylic acid
General Experimental Workflow:
The synthesis would typically proceed as follows:
-
Dissolution: 4-aminosalicylic acid is dissolved in an acidic medium, commonly hydrochloric acid.
-
Nitrosation: The solution is cooled to a low temperature (typically 0-5°C), and a solution of sodium nitrite is added dropwise while maintaining the low temperature. This leads to the formation of a diazonium salt intermediate which then forms the nitroso group.
-
Isolation: The resulting this compound product would then be isolated from the reaction mixture.
Conclusion
For researchers and professionals in drug development, the choice between these synthetic routes for this compound will depend on several factors. The diazotization of 2-amino-4-nitrobenzoic acid is a well-documented procedure with a detailed protocol, although specific yield data is lacking. The main drawbacks are the use of concentrated sulfuric acid and the inherent risks associated with diazonium salt intermediates. The nitrosation of 4-aminosalicylic acid presents a potentially more direct route, though a detailed experimental protocol with quantitative yield and purity data needs to be established through further research and optimization. The selection of the optimal synthesis route will ultimately require a careful evaluation of these factors in the context of the specific application and available resources.
References
Safety Operating Guide
Proper Disposal of 4-Nitrosalicylic Acid: A Procedural Guide
The meticulous management of chemical waste is paramount for ensuring a safe and compliant operational environment for laboratory professionals. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitrosalicylic acid, a compound requiring careful handling due to its hazardous nature. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[2][3] Due to these hazards, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[1] Disposal down the sink or in regular trash is strictly prohibited.[4][5]
Hazard Classification Data
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][3] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [2][3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | [2][3] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][6][7] Some regulations may permit dissolving the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber, but all federal, state, and local regulations must be strictly followed.[8]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses with side-shields or goggles are required.[8] A face shield may be necessary depending on the situation.[8]
-
Hand Protection: Wear suitable chemical-resistant protective gloves.[2][8]
-
Body Protection: A laboratory coat or other protective clothing is necessary.[8]
-
Respiratory Protection: If dust or aerosols may be generated, use a dust respirator.[8]
Waste Collection and Segregation
Proper segregation and containment are the first steps in the disposal process.
-
Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated hazardous waste container.[1] The container should be robust, chemically resistant, and have a secure, tightly closing lid.[1][9]
-
Liquid Waste (Solutions): If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container.[1] Ensure the solvent and other contents of the container are compatible to avoid hazardous reactions.[5]
-
Contaminated Materials: Any items contaminated with this compound, such as pipette tips, gloves, and absorbent materials from spill cleanups, must also be collected and disposed of as hazardous waste.[5][8]
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process is considered hazardous and must be collected as hazardous liquid waste.[1]
Container Labeling and Storage
Proper labeling and storage prevent accidents and ensure compliant disposal.
-
Labeling: The hazardous waste container must be clearly labeled with the following information[1][9]:
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area.[1] It must be kept away from incompatible materials such as strong oxidizing agents and strong bases.[8][10] The container must be kept tightly closed except when adding waste.[9] For liquid waste, the storage area should have secondary containment to prevent the spread of material in case of a leak.[1][5]
Arranging for Final Disposal
-
Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1]
-
Provide Documentation: You will need to provide the disposal company with the Safety Data Sheet (SDS) for this compound.[1]
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and safe cleanup is crucial.
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[8]
-
Use PPE: Wear the appropriate PPE as described above before attempting cleanup.[8]
-
Containment: Prevent the spilled product from entering drains.[2][8]
-
Cleanup: For solid spills, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[8] All collected material and contaminated cleaning supplies should be treated as hazardous waste and disposed of accordingly.[5][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 4-Nitrosalicylic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Nitrosalicylic acid, ensuring the well-being of laboratory personnel and the integrity of your research. The following procedural guidance is designed to directly address operational questions and establish safe laboratory practices.
Essential Safety and Handling Plan
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber is recommended for handling nitro compounds. Nitrile gloves can also be used but should be replaced immediately upon any sign of contamination. Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield must be worn in addition to goggles.
-
Respiratory Protection: For handling the solid powder, a NIOSH-approved dust respirator is required to prevent inhalation. If there is a potential for vapor generation, an air-purifying respirator (APR) with organic vapor cartridges should be used.
-
Protective Clothing: A lab coat is required. For larger quantities or in situations with a higher risk of spillage, chemical-resistant protective clothing and boots should be worn.
3. Operational Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for transferring the solid material to minimize dust generation.
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of this compound and its contaminated materials in accordance with all federal, state, and local regulations. One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Data Summary
| Property | Value |
| GHS Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
| Appearance | White to yellow crystalline powder[1] |
| Molecular Formula | C7H5NO5 |
| Molecular Weight | 183.12 g/mol |
| Melting Point | 235-239 °C[1][2][3][4] |
| Boiling Point | 389 °C at 760 mmHg (estimated)[5] |
| Solubility | Limited solubility in water; soluble in polar organic solvents.[5][6] |
| OSHA PEL | Not Established |
| NIOSH REL | Not Established |
| ACGIH TLV | Not Established |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
